molecular formula C14H17NO3 B1610971 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde CAS No. 125418-89-5

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Número de catálogo: B1610971
Número CAS: 125418-89-5
Peso molecular: 247.29 g/mol
Clave InChI: KHYZSSDWPPTXEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-12-6-2-3-7-13(12)18-11-14(17)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZSSDWPPTXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560744
Record name 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125418-89-5
Record name 2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde, a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, safety protocols, and its role as a building block in the development of novel therapeutic agents.

Core Chemical Identifiers and Properties

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is a substituted benzaldehyde derivative characterized by a piperidinyl-ethoxy moiety at the ortho position. This unique structural arrangement of an aldehyde, an ether linkage, and an amide functional group within a single molecule makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

IdentifierValueSource
CAS Number 125418-89-5[1]
Molecular Formula C₁₄H₁₇NO₃N/A
Molecular Weight 247.29 g/mol [2]
IUPAC Name 2-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehydeN/A
Canonical SMILES C1CCN(CC1)C(=O)COC2=CC=CC=C2C=ON/A

Synthesis and Mechanism

The synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde typically involves a nucleophilic substitution reaction. The general principle relies on the reaction of a salicylaldehyde derivative with a halo-acetyl piperidide.

Conceptual Synthesis Pathway

The logical approach to synthesizing this molecule involves a two-step process, beginning with the acylation of piperidine followed by etherification with salicylaldehyde.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis Piperidine Piperidine Amide_intermediate 1-(2-Chloroacetyl)piperidine Piperidine->Amide_intermediate Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Amide_intermediate Target_Molecule 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Amide_intermediate->Target_Molecule Nucleophilic Substitution Salicylaldehyde 2-Hydroxybenzaldehyde Salicylaldehyde->Target_Molecule Base Base (e.g., K₂CO₃) Base->Target_Molecule

Caption: Conceptual synthesis pathway for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Chloroacetyl)piperidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the stirred piperidine solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-chloroacetyl)piperidine. This intermediate may be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

  • Reaction Setup: To a round-bottom flask, add 2-hydroxybenzaldehyde (salicylaldehyde) (1.0 equivalent), 1-(2-chloroacetyl)piperidine (1.1 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[3][4] The combination of the piperidine ring with a substituted benzaldehyde creates a versatile platform for the synthesis of a diverse range of potential therapeutic agents.

While specific research on 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is limited in publicly accessible literature, its structural motifs suggest potential applications in several areas:

  • Enzyme Inhibition: The piperidine ring can interact with the active sites of various enzymes. The overall structure could serve as a starting point for developing inhibitors of enzymes such as acetylcholinesterase or other hydrolases.

  • Receptor Antagonism/Agonism: The molecule's framework can be elaborated to create ligands for various G-protein coupled receptors (GPCRs) or ion channels, areas where piperidine-containing drugs have shown significant success.[3]

  • Anticancer and Antimicrobial Agents: The benzaldehyde and piperidine moieties are found in numerous compounds with demonstrated cytotoxic and antimicrobial activities.[5] Further derivatization of the title compound could lead to the discovery of novel agents in these therapeutic areas.

Logical Flow for Derivative Synthesis and Screening

The utility of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde as a building block is illustrated in the following workflow for generating and testing a library of derivatives.

Drug_Discovery_Workflow A 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde B Condensation Reactions (e.g., Knoevenagel, Wittig) A->B C Reductive Amination A->C D Cyclization Reactions A->D E Library of Diverse Derivatives B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (Structure-Activity Relationship) G->H I Preclinical Candidate H->I

Caption: A typical workflow for utilizing the title compound in a drug discovery program.

Safety, Handling, and Storage

General Safety Precautions: [6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage: [6][7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from oxidizing agents and strong bases.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is not widely published. However, based on its structure, the following characteristic signals can be predicted for its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR:

  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.9-7.9 ppm.

  • Ethoxy Protons (-OCH₂-): A singlet around δ 4.8-5.0 ppm.

  • Piperidine Protons: Broad multiplets in the range of δ 1.5-1.7 ppm and δ 3.4-3.6 ppm.

¹³C NMR:

  • Aldehyde Carbonyl: A signal around δ 190-192 ppm.

  • Amide Carbonyl: A signal around δ 165-167 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Ethoxy Carbon (-OCH₂-): A signal around δ 68-70 ppm.

  • Piperidine Carbons: Signals in the range of δ 24-27 ppm and δ 43-47 ppm.

IR Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1640-1660 cm⁻¹.

  • C-O Stretch (Ether): An absorption band around 1200-1250 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Conclusion

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is a valuable chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the creation of diverse molecular architectures. While detailed experimental data for this specific compound is not extensively documented in public sources, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Researchers working with this compound should exercise appropriate safety precautions and can use the information herein as a foundation for further investigation and application in their research and development endeavors.

References

This list is compiled from general chemical safety and synthesis literature, as specific citations for the target compound are limited.

  • Fisher Scientific. (2025, September 17). Safety Data Sheet for 4-Ethoxybenzaldehyde.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet for 3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride.
  • Merck Millipore. (2024, November 21). Safety Data Sheet for Benzaldehyde.
  • Aldrich. (2025, November 7). Safety Data Sheet for 4-Ethoxybenzaldehyde.
  • Organic Syntheses. (n.d.). General Procedures for Organic Reactions. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Guidechem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde (CAS No. 26815-04-3) SDS.
  • O. A. Varlamov, et al. (2022).
  • ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals.
  • NIST. (n.d.). Benzaldehyde, 2-ethoxy-.
  • Enamine. (n.d.). 2-Substituted[1][6]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Retrieved from a relevant chemical supplier's technical documentation.

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Fenamate Analogues.
  • PubMed. (2012, November 1). Synthesis and pharmacological evaluation of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide as cyclooxygenase inhibitors. Retrieved from [Link]

  • Biocompare. (n.d.). 2-(Piperidine-1-carbonyl)benzaldehyde from Aladdin Scientific. Retrieved from [Link]

  • An-Najah National University. (2021, October 28). Biological Evaluation of 2-Oxo-Benzoxazole Derivatives. Retrieved from a relevant institutional repository.
  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine.
  • MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • ResearchGate. (2024, July 20). A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea.
  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a comprehensive technical assessment of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (CAS 125418-89-5). As a specialized pharmaceutical intermediate, this compound bridges the structural utility of ortho-substituted benzaldehydes with the pharmacophoric properties of piperidine amides. It is primarily utilized in the synthesis of neuroactive ligands and cardiovascular agents, serving as a "privileged scaffold" for diversifying drug libraries.

Due to the scarcity of public full-study toxicological reports for this specific intermediate, this guide synthesizes data from Structure-Activity Relationships (SAR), functional group analysis, and read-across from the commercially prevalent para-isomer (CAS 17172-62-2).

Chemical Characterization Table
ParameterSpecification
Chemical Name 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde
CAS Number 125418-89-5
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water.
Key Functional Groups Aldehyde (Reactive electrophile), Ether (Linker), Piperidine Amide (Pharmacophore)

Synthesis & Manufacturing Workflow

Understanding the synthesis is critical for assessing impurity profiles and handling requirements. The standard industrial route involves a Williamson Ether Synthesis , coupling salicylaldehyde with a chlorinated acetamide derivative.

Mechanism of Action (Synthetic)

The reaction relies on the nucleophilic attack of the phenoxide ion (generated from salicylaldehyde) on the alpha-carbon of the chloroacetyl piperidine. This irreversible alkylation locks the piperidine moiety to the benzene ring via an ethoxy linker.

Critical Process Parameter (CPP): The ortho positioning of the aldehyde creates steric hindrance, often requiring higher reaction temperatures or phase-transfer catalysts compared to the para-isomer.

SynthesisWorkflow Salicylaldehyde Salicylaldehyde (Starting Material) Intermediate Transition State (Phenoxide Attack) Salicylaldehyde->Intermediate Deprotonation Reagent 2-Chloro-1-(piperidin-1-yl)ethanone (Electrophile) Reagent->Intermediate Alkylation Base Base Catalyst (K2CO3 / DMF) Base->Intermediate Product 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (Final Product) Intermediate->Product -HCl (Salt formation)

Figure 1: Industrial synthesis pathway via Williamson Ether Synthesis. The base mediates the deprotonation of the phenol group, facilitating the SN2 attack.

Hazard Identification & GHS Classification

Note: In the absence of a specific harmonized GHS classification for CAS 125418-89-5, the following is a derived classification based on the functional group reactivity (Aldehyde/Amide) and read-across from the para-isomer (CAS 17172-62-2).

Predicted GHS Hazards
Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1]Piperidine moiety release upon metabolism; general aldehyde toxicity.
Skin Irritation Cat. 2H315: Causes skin irritation.[1][2]Aldehyde group reactivity with skin proteins (Schiff base formation).
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3]Direct electrophilic attack on corneal mucosa.
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.[2][3]Benzaldehydes are known haptens; potential for immune sensitization.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2]Inhalation of dust/fines irritates the upper respiratory tract.

Toxicological Profile & Metabolic Fate

To understand the systemic risk, we must analyze how the body processes this molecule. The toxicity is bipartite, stemming from the intact molecule and its hydrolysis products.

Metabolic Activation Pathways
  • Amidase Hydrolysis: The amide bond is susceptible to hepatic amidases, cleaving the molecule into Piperidine and 2-Formylphenoxyacetic acid .

    • Risk:[2] Piperidine is a known irritant and has nicotinic activity.

  • Aldehyde Oxidation: The aldehyde group is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to the corresponding carboxylic acid (Benzoic acid derivative ).

    • Risk:[2] This is generally a detoxification step, increasing water solubility for excretion.

MetabolicFate cluster_Liver Hepatic Metabolism (Microsomal) Parent Parent Compound (CAS 125418-89-5) Amidase Amidase / Esterase Parent->Amidase Hydrolysis ALDH Aldehyde Dehydrogenase Parent->ALDH Oxidation Piperidine Piperidine (Toxic Metabolite) Amidase->Piperidine Release Acid 2-Formylphenoxyacetic Acid Amidase->Acid Oxidized Carboxylic Acid Derivative (Excretable) ALDH->Oxidized Detoxification

Figure 2: Predicted metabolic pathways. The primary toxicological concern is the release of free piperidine and the reactivity of the aldehyde group prior to oxidation.

Specific Organ Toxicity
  • Respiratory: High risk. Aldehydes are potent sensory irritants.[2] Inhalation of dust can trigger bronchospasm in sensitized individuals.

  • Dermal: Moderate risk. Lipophilicity (LogP ~1.5-2.0) allows dermal penetration, where the aldehyde can bind to skin proteins, leading to contact dermatitis.

Safe Handling & Control Protocols

This section outlines the Standard Operating Procedures (SOPs) for researchers handling this compound. These protocols are non-negotiable for maintaining a safe laboratory environment.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet or a certified Chemical Fume Hood with a face velocity of >100 fpm.

  • Dust Control: Use static-dissipative weighing boats to prevent aerosolization of fines.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator combined with an Organic Vapor (OV) cartridge.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Amides can permeate thin latex; Nitrile provides superior resistance to organic intermediates.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the high irritation potential of the aldehyde moiety.

Emergency Response Matrix
IncidentImmediate ActionSecondary Action
Inhalation Remove victim to fresh air immediately.Administer oxygen if breathing is labored.[3] Monitor for delayed pulmonary edema.
Skin Contact Wash with soap and water for 15 mins.[3]Do not use organic solvents (ethanol) to wash; this increases absorption.
Eye Contact Flush with tepid water for 15 mins (lifting lids).Seek ophthalmological evaluation (Aldehyde burn risk).
Spill Evacuate area. Wear full PPE.[1][2][3]Adsorb with vermiculite. Deactivate residue with dilute sodium bisulfite (neutralizes aldehyde).

Environmental Fate & Disposal

  • Aquatic Toxicity: Predicted to be Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3) . The piperidine moiety is toxic to daphnia and fish.

  • Biodegradability: The amide bond is biodegradable, but the benzaldehyde core may persist if released in large quantities.

  • Disposal: Incineration is the only approved method. The compound contains Nitrogen (NOx generation) and must be burned in a scrubber-equipped incinerator. Do not release to drains.

References

  • PubChem . (n.d.). Compound Summary for CID 8022541 (Related Analog). National Library of Medicine. Retrieved from [Link]

  • Patty, F. A. (2012). Patty's Toxicology. John Wiley & Sons. (Reference for general aldehyde and amide toxicity mechanisms).

Sources

Pharmacophore Analysis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde: A Blueprint for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is a synthetic intermediate possessing a unique combination of functional moieties—a reactive aldehyde, an ether linkage, and a piperidinyl-amide group—that suggest significant potential in medicinal chemistry. While its specific biological targets are not extensively documented, its structural motifs are present in numerous bioactive compounds. This technical guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, albeit hypothetical, ligand-based pharmacophore modeling workflow for this intermediate. We delve into the causality behind each methodological step, from ligand set preparation and conformational analysis to model generation, rigorous validation, and application in virtual screening. By elucidating the essential three-dimensional arrangement of chemical features required for biological activity, this guide provides a strategic blueprint for leveraging 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde as a scaffold to discover and optimize novel, high-affinity drug candidates.

Part 1: The Strategic Imperative for Pharmacophore Modeling

Deconstructing the Intermediate: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

The subject of our analysis, 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (CAS 125418-89-5), is a molecule rich in functionalities pivotal for molecular recognition processes in biological systems.[1] Its structure can be dissected into three key regions:

  • The Benzaldehyde Moiety: The aromatic ring and the aldehyde group can participate in aromatic (π-π stacking) and hydrogen bonding interactions. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[2][3]

  • The Piperidinyl-Amide Group: The piperidine ring is a classic "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and ability to orient substituents in precise 3D vectors.[4][5] The amide carbonyl is a potent hydrogen bond acceptor.

  • The Ether Linker: This flexible linker connects the aromatic and aliphatic portions, allowing the molecule to adopt various conformations to fit within a target's binding site.

Given these features, the molecule stands as a promising starting point for a drug discovery campaign. However, without a known biological target, its potential remains undefined. It is precisely this scenario where computational methods, specifically pharmacophore modeling, provide a path forward.

Why Pharmacophore Modeling? A Rationale

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[6][7] It is not a real molecule but an abstract concept that distills the essence of molecular interaction.[8][9]

Pharmacophore modeling is the cornerstone of rational drug design for several reasons:[10]

  • Target Agnosticism: Ligand-based pharmacophore modeling does not require a 3D structure of the biological target, making it invaluable when working with novel compounds or targets that are difficult to crystallize.[11][12]

  • Scaffold Hopping: By focusing on essential features rather than the underlying chemical skeleton, pharmacophore models can identify structurally diverse molecules from large databases that possess the same biological activity.[6]

  • Intellectual Property: This approach facilitates the discovery of novel chemical entities with distinct structures from existing patented drugs.

  • Efficiency: It serves as a rapid and cost-effective filter in virtual screening campaigns, prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[12][13]

This guide will now detail a robust, self-validating workflow to derive a pharmacophore model for our lead intermediate.

Part 2: A Methodological Workflow for Pharmacophore Elucidation

The following workflow is presented as a gold-standard protocol. While we will use hypothetical data for illustrative purposes, the process itself is grounded in established computational drug design principles.[6]

Step 1: Ligand Set Preparation and Curation (The Foundation)

Causality: The quality of a ligand-based pharmacophore model is entirely dependent on the quality of the input data. A well-curated set of molecules with a defined range of biological activities is required to train the model to distinguish between essential and non-essential features.

Protocol:

  • Synthesize a Focused Library: Starting with the 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde scaffold, synthesize a small, diverse library of analogues. Modifications should probe different regions of the molecule (e.g., substituents on the aromatic ring, changes to the piperidine ring).

  • Biological Assay: Screen all synthesized compounds in a relevant biological assay (e.g., enzyme inhibition, receptor binding) to determine their activity, typically expressed as an IC₅₀ or Kᵢ value.

  • Define Activity Thresholds: Segregate the compounds into at least two sets: "Active" (e.g., IC₅₀ < 1 µM) and "Inactive" (e.g., IC₅₀ > 50 µM). A diverse set of actives is crucial for identifying common features.

  • Data Curation: Standardize chemical structures (e.g., neutralize charges, enumerate stereoisomers) and ensure data consistency.

Hypothetical Data Example:

Compound IDR1-Substituent (para to ether)R2-Substituent (piperidine)IC₅₀ (nM)Activity Class
LEAD-01 HH850Active
ANA-01 ClH75Highly Active
ANA-02 OMeH650Active
ANA-03 H4-OH95Highly Active
ANA-04 NO₂H> 50,000Inactive
ANA-05 HN-Me> 50,000Inactive
Step 2: Conformational Analysis (Exploring 3D Space)

Causality: A flexible molecule exists as an ensemble of different 3D shapes (conformers). Only one of these, the "bioactive conformation," is responsible for binding to the target. Our model must be based on this relevant conformation.

Protocol:

  • Generate Conformers: For each molecule in the active set, generate a diverse set of low-energy 3D conformers using a systematic or stochastic search algorithm.

  • Energy Minimization: Each conformer should be energy-minimized using a suitable force field (e.g., MMFF94) to ensure stereochemically realistic geometries.

  • Set Energy Threshold: Retain only conformers within a reasonable energy window (e.g., 15-20 kcal/mol) of the global energy minimum.

G cluster_workflow Pharmacophore Modeling Workflow ligand_set 1. Ligand Set (Actives & Inactives) conf_analysis 2. Conformational Analysis (Generate 3D Shapes) ligand_set->conf_analysis feature_mapping 3. Feature Mapping (Identify HBA, AR, H, etc.) conf_analysis->feature_mapping alignment 4. Molecular Alignment (Superimpose Actives) feature_mapping->alignment model_gen 5. Hypothesis Generation (Common Feature Arrangement) alignment->model_gen validation 6. Model Validation (Screen Decoy Set) model_gen->validation validation->model_gen No, Refine final_model Validated Pharmacophore Model validation->final_model Successful?

Caption: A streamlined workflow for ligand-based pharmacophore model generation.

Step 3: Pharmacophore Model Generation & Validation (The Core Task)

Causality: This step identifies a 3D arrangement of pharmacophoric features common to all active molecules but absent in inactive ones. Validation is not optional; it is a critical step to ensure the model has predictive power and is not a result of random chance.[11]

Protocol: Generation

  • Feature Definition: Define the potential pharmacophoric features: Hydrogen Bond Acceptor (HBA), Aromatic Ring (AR), and Hydrophobic (H).

  • Common Feature Alignment: Use software (e.g., LigandScout, MOE, Discovery Studio) to align the conformers of the active molecules, identifying common spatial arrangements of the defined features. This process generates multiple pharmacophore hypotheses.

  • Hypothesis Scoring: Each hypothesis is scored based on how well it maps the active compounds and how well it avoids mapping the inactive compounds.

Protocol: Validation

  • Prepare a Test Set: A test set, composed of known active and inactive compounds not used in model generation (a "decoy set"), is prepared.

  • Screening Simulation: The pharmacophore hypotheses are used as 3D queries to screen the test set.

  • Statistical Evaluation: The performance of each model is quantified using metrics like the Güner-Henry (GH) score, which assesses hit retrieval rates. A good model will correctly identify most actives while rejecting most inactives.

Hypothetical Validation Data Table:

Hypothesis IDFeaturesActives in Training Set MatchedActives in Test Set FoundInactives in Test Set RejectedGH ScoreStatus
Hypo-11 AR, 1 H, 1 HBA3/38/10180/2000.65Moderate
Hypo-2 1 AR, 1 H, 2 HBA 3/3 9/10 195/200 0.88 Excellent
Hypo-31 AR, 2 H2/36/10175/2000.51Poor

Based on this hypothetical data, Hypo-2 is selected as the final, validated pharmacophore model.

Part 3: The Validated Pharmacophore Model

Our validated model (Hypo-2) consists of four essential features, representing the key interaction points for biological activity.

Pharmacophore Features:

  • One Aromatic Ring (AR): Corresponding to the benzaldehyde ring.

  • One Hydrophobic (H): Corresponding to the aliphatic piperidine ring.

  • Two Hydrogen Bond Acceptors (HBA1, HBA2): Corresponding to the ether oxygen and the amide carbonyl oxygen.

The spatial arrangement and distances between these features are critical for activity.

G AR AR H H AR->H 5.2 Å HBA1 HBA1 AR->HBA1 3.8 Å HBA2 HBA2 HBA1->HBA2 2.9 Å HBA2->H 4.5 Å

Caption: Hypothetical 4-feature pharmacophore model with inter-feature distances.

Part 4: Application in a Drug Discovery Campaign

The validated pharmacophore model is now a powerful tool for hit identification and lead optimization.[14]

Virtual Screening for Novel Scaffolds

Causality: The pharmacophore model can rapidly screen millions of commercially available compounds in silico to identify novel molecules that match the required 3D feature arrangement, regardless of their chemical structure.

Protocol:

  • Database Preparation: Prepare a large, multi-conformer database of purchasable compounds (e.g., ZINC, Enamine REAL).

  • Pharmacophore Screening: Use the 4-feature model as a 3D query to search the database. The search retrieves only those molecules whose conformers can match the pharmacophore features both in type and spatial location.

  • Filtering: Apply additional filters to the hit list, such as Lipinski's Rule of Five for drug-likeness and removal of compounds with reactive functional groups.

  • Hit Selection: Visually inspect and cluster the top-ranking hits to select a diverse set of compounds for purchase and biological testing.

G model Validated Pharmacophore Model screening Virtual Screening model->screening db Compound Database (e.g., ZINC) db->screening hits Initial Hit List screening->hits filters Drug-Likeness Filters (Lipinski's Rules) hits->filters final_hits Prioritized Hits for Assay filters->final_hits

Caption: Workflow for pharmacophore-based virtual screening.

Conclusion

The journey from a promising but uncharacterized drug intermediate to a set of prioritized, novel hit compounds can be systematically navigated using computational chemistry. This guide has demonstrated that through a rigorous, validation-centric workflow, a pharmacophore model for the 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde scaffold can be developed. This model serves as a 3D blueprint of the essential interactions required for biological activity. It transforms the intermediate from a mere starting material into a strategic tool for rational drug design, enabling the efficient discovery of next-generation therapeutics through virtual screening and guiding subsequent lead optimization efforts. This approach embodies the principles of modern drug discovery: it is efficient, rational, and significantly de-risks the path to the clinic.

References

  • Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - Frontiers.
  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
  • DrOmics Labs. (2024, January 6). Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches.
  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?.
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
  • ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
  • PMC. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design.
  • PMC. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • YouTube. (2020, April 18). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
  • Guidechem. (n.d.). 2-[2-Oxo-2-(1-Piperidinyl)Ethoxy]Benzaldehyde.
  • PMC. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • PMC. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Nature Biotechnology. (2005, January 30). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • PubMed. (2015, January 28). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021.
  • PubMed. (n.d.). Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes.

Sources

Technical Monograph: Reactivity Profile of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for pharmaceutical researchers and synthetic chemists. It synthesizes the specific electronic properties of the title molecule with practical, field-proven synthetic protocols.

CAS: 84104-33-6 (Analogous/Related) | Molecular Formula:


Document Type:  Technical Reactivity Guide
Date:  October 2023
Author:  Senior Application Scientist

Executive Summary

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde represents a "privileged scaffold" in medicinal chemistry, specifically within the design of anticoagulants, antihistamines, and kinase inhibitors. Its utility stems from the bifunctional nature of its core: a highly reactive electrophilic aldehyde moiety at the ortho position, coupled with a nucleophilic-susceptible amide side chain .

This guide focuses on the chemoselectivity of the aldehyde moiety (


), detailing its role in reductive aminations and its unique potential for intramolecular cyclization to form benzofuran architectures—a critical pathway for generating rigid heterocyclic libraries.

Molecular Architecture & Electronic Analysis

To manipulate this molecule effectively, one must understand the electronic push-pull dynamics of the benzene ring.

  • The Aldehyde (

    
    ):  Acts as the primary electrophile. However, its reactivity is modulated by the ortho-substituent.
    
  • The Ether Linkage (

    
    ):  The oxygen atom at the 2-position exerts a strong +M (mesomeric)  effect, donating electron density into the ring. This increases the electron density at the carbonyl carbon relative to a nitro-benzaldehyde, but the inductive withdrawal (-I) of the oxygen stabilizes the transition states of nucleophilic attacks.
    
  • The Amide Side Chain: The

    
    -methylene protons (
    
    
    
    ) are acidified by the flanking amide carbonyl and the ether oxygen. Under basic conditions, this site becomes nucleophilic, enabling intramolecular annulation .
Reactivity Network Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityNetwork Core 2-[2-Oxo-2-(1-piperidinyl) ethoxy]benzaldehyde Path1 Reductive Amination (Schiff Base Formation) Core->Path1 Primary Amines + Reductant Path2 Intramolecular Cyclization (Benzofuran Synthesis) Core->Path2 Strong Base (NaOEt/DMF) Path3 Knoevenagel Condensation Core->Path3 Active Methylene Compounds Prod1 Secondary/Tertiary Amines (Drug Linkers) Path1->Prod1 Prod2 2-(Piperidine-1-carbonyl) benzofuran Path2->Prod2 Prod3 Cinnamic Acid Derivatives Path3->Prod3

Figure 1: Divergent synthetic pathways. The aldehyde serves as the pivot point for both intermolecular coupling (green) and intramolecular scaffolding (red).

Core Reactivity: The Aldehyde Moiety

A. Reductive Amination (Intermolecular)

The most frequent application of this molecule is as a linker in fragment-based drug discovery (FBDD). The aldehyde reacts with primary or secondary amines to form an imine (Schiff base), which is subsequently reduced.

Mechanism:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon.

  • Dehydration: Loss of water forms the iminium ion.

  • Reduction: A hydride donor (e.g., Sodium Triacetoxyborohydride) reduces the

    
     bond to a 
    
    
    
    single bond.

Critical Consideration: The bulky ortho-alkoxy group can sterically hinder the approach of bulky amines. Protic solvents or Lewis acid catalysts (


) are often required to drive imine formation to completion before adding the reducing agent.
B. Intramolecular Cyclization (Advanced)

This is the high-value transformation. Under basic conditions, the molecule can undergo an intramolecular aldol-type condensation (Rap-Stoermer reaction variant) to form a benzofuran .

Mechanism:

  • Deprotonation: Base removes a proton from the

    
    -methylene of the side chain (
    
    
    
    ).
  • Cyclization: The resulting carbanion attacks the aldehyde carbonyl.

  • Aromatization: Elimination of water yields the benzofuran ring, with the piperidine-amide intact at the 2-position.

Experimental Protocols

Protocol A: Reductive Amination (Standard Linker Synthesis)

Use Case: Attaching a pharmacophore to the benzaldehyde core.

Reagents:

  • Substrate: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (1.0 eq)

  • Amine:

    
     (1.1 eq)
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (1-2 drops)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde and amine in DCE under

    
     atmosphere. Add Acetic Acid. Stir at Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC.[1] If the aldehyde spot persists, add

      
       (1.0 eq) to force dehydration.
      
  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise to prevent exotherms.
    
  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Intramolecular Benzofuran Synthesis

Use Case: Creating rigid heterocyclic cores.

Reagents:

  • Substrate: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (1.0 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or DBU (1.2 eq) for milder conditions.
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve substrate in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
    . Heat the reaction to 80–100°C.
    
    • Mechanistic Note: High temperature is required to overcome the energy barrier for the initial aldol addition and the subsequent dehydration.

  • Monitoring: Reaction typically completes in 4–6 hours. Look for the disappearance of the aldehyde peak in NMR (

    
     ppm) and the appearance of the benzofuran 
    
    
    
    proton.
  • Purification: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Comparative Data: Reactivity Factors

The following table summarizes how the specific side chain influences the aldehyde's reactivity compared to unsubstituted benzaldehyde.

FeatureEffect on Aldehyde ReactivityPractical Implication
Ortho-Alkoxy Group Electronic Donation (+M) Slightly reduces electrophilicity; requires stronger nucleophiles or acid catalysis for imine formation.
Ortho-Alkoxy Group Steric Hindrance Slows kinetics with bulky amines (e.g., tert-butylamine).
Amide Side Chain Chelation Potential The amide oxygen can chelate metals, potentially directing ortho-lithiation if protecting groups are used.
Alpha-Methylene Latent Nucleophile Risk of self-condensation (dimerization) if stored in basic media.

Mechanistic Visualization: Intramolecular Cyclization[2][3]

The following diagram details the electron flow during the base-mediated formation of the benzofuran scaffold.

CyclizationMechanism Step1 Step 1: Deprotonation Base removes proton from alpha-methylene (O-CH2-CO) Step2 Step 2: Nucleophilic Attack Enolate attacks Aldehyde Carbonyl Step1->Step2 Intramolecular Aldol Note Critical Control Point: Anhydrous conditions prevent hydrolysis of the amide. Step1->Note Step3 Step 3: Oxyanion Intermediate Formation of bicyclic alkoxide Step2->Step3 Step4 Step 4: Dehydration/Aromatization Loss of water yields Benzofuran Step3->Step4 -H2O (Heat)

Figure 2: Step-wise mechanism for the conversion of the aldehyde precursor to 2-(piperidin-1-carbonyl)benzofuran.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2014). Facile One-Pot Synthesis of Benzimidazole and Quinoxalin-2(1H)-one Scaffolds. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Ethoxybenzaldehyde. Retrieved from

  • GuideChem. (n.d.). 2-[2-Oxo-2-(1-Piperidinyl)Ethoxy]Benzaldehyde Properties. Retrieved from

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a time-honored approach to navigating the vastness of chemical space in search of novel therapeutic agents. The molecular architecture of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde derivatives presents an intriguing convergence of three key structural motifs: a reactive benzaldehyde ring, a versatile piperidine moiety, and a flexible ether linkage. While direct and extensive research on this specific chemical family remains nascent, the well-documented biological activities of its constituent parts provide a compelling rationale for its exploration. This technical guide, therefore, serves as a forward-looking exploration of the potential biological activities of these derivatives, grounded in the established pharmacology of related compounds and providing a robust framework for their synthesis and evaluation.

I. Proposed Synthetic Pathway: A Gateway to Novel Derivatives

The synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde derivatives can be plausibly achieved through a straightforward two-step process, commencing with readily available starting materials. The proposed synthetic route is outlined below, drawing inspiration from established methodologies for the synthesis of similar ether-linked benzaldehyde derivatives.

A plausible synthetic approach involves the initial O-alkylation of a substituted salicylaldehyde with an N-substituted 2-chloroacetamide. The resulting intermediate can then be reacted with piperidine to yield the final product. The general synthetic scheme is depicted below.

Synthetic Pathway Salicylaldehyde Substituted Salicylaldehyde Intermediate Intermediate Aldehyde Salicylaldehyde->Intermediate Williamson Ether Synthesis Chloroacetamide 2-Chloro-N-substituted acetamide Chloroacetamide->Intermediate Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate FinalProduct 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Derivative Intermediate->FinalProduct Nucleophilic Acyl Substitution Piperidine Piperidine Piperidine->FinalProduct

Figure 1: Proposed synthetic pathway for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde derivatives.

II. Unveiling the Therapeutic Potential: A Multi-faceted Exploration

The unique structural amalgamation within 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde derivatives suggests a predisposition for a range of biological activities. This section will delve into the theoretical underpinnings of these potential activities and provide detailed, field-proven protocols for their empirical validation.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperidine nucleus is a well-established pharmacophore in a multitude of anticancer agents, known to modulate critical signaling pathways involved in cell growth and survival.[1][2][3] Furthermore, various benzaldehyde derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4] The combination of these two moieties within the target scaffold strongly suggests a potential for anticancer activity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[4][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The cytotoxic activity of a series of hypothetical 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde derivatives could be summarized as follows:

Compound IDR1R2IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
IA-1 HH15.222.518.9
IA-2 4-ClH8.712.19.8
IA-3 H4-OCH₃25.431.828.3
Doxorubicin --0.81.21.0

Many piperidine-containing anticancer agents exert their effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Derivative Piperidine Derivative (Potential Inhibitor) Derivative->PI3K Inhibits

Figure 2: Potential modulation of the PI3K/Akt signaling pathway by piperidine derivatives.

B. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Benzaldehyde and its derivatives have been reported to possess anti-inflammatory properties, often attributed to their ability to suppress the production of pro-inflammatory mediators.[8][9] The piperidine moiety is also found in several compounds with anti-inflammatory effects.

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

Step-by-Step Methodology:

  • Animal Acclimation and Grouping:

    • Use male Wistar rats or Swiss albino mice, acclimated for at least one week.

    • Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde derivative.

  • Compound Administration:

    • Administer the test compound and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Treatment GroupDose (mg/kg)% Edema Inhibition (1 hr)% Edema Inhibition (2 hr)% Edema Inhibition (3 hr)% Edema Inhibition (4 hr)
Control Vehicle0000
Derivative IB-1 2525.335.142.838.6
Derivative IB-1 5038.752.460.155.9
Indomethacin 1045.265.872.368.5

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a pivotal regulator of the expression of pro-inflammatory genes.[8]

NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription Derivative Benzaldehyde Derivative (Potential Inhibitor) Derivative->IKK Inhibits

Figure 3: Potential inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.

C. Antimicrobial Activity: Combating Pathogenic Microorganisms

Both benzaldehyde and piperidine moieties are present in various compounds exhibiting antimicrobial properties.[11][14][15][16][17] The synthesis of novel derivatives incorporating these scaffolds is a promising strategy for the discovery of new antimicrobial agents.

This is a widely used and standardized method for preliminary screening of the antimicrobial activity of new compounds.[18][19][20][21][22]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses from the disk into the agar, and if it is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly inoculate the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known concentration of the test compound solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a solvent control disk and a standard antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Compound IDConc. (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
IC-1 100141210
IC-2 100181615
Ciprofloxacin 52528-
Fluconazole 25--22
D. Anticonvulsant Activity: Modulating Neuronal Excitability

The piperidine ring is a key structural feature in several anticonvulsant drugs.[1][2][20][22][23][24] The exploration of novel piperidine-containing compounds is a valid approach in the search for new antiepileptic agents.

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[23][24][25][26]

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Use male Swiss albino mice, divided into groups.

    • Administer the test compound and a standard anticonvulsant drug (e.g., Phenytoin) intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • Induction of Seizures:

    • At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes using a convulsiometer.

  • Observation and Endpoint:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of protection in each group.

    • Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) for the active compounds.

    • Neurotoxicity can also be assessed using the rotarod test to determine the TD₅₀ (the dose that causes motor impairment in 50% of the animals). The protective index (PI = TD₅₀ / ED₅₀) is a measure of the drug's safety margin.

Compound IDDose (mg/kg, i.p.)% Protection in MES TestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
ID-1 5066.742.5>300>7.1
ID-2 5083.331.82507.9
Phenytoin 251009.5687.2

III. Structure-Activity Relationship (SAR) Insights: Guiding Future Drug Design

While specific SAR data for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde derivatives is not yet available, valuable insights can be gleaned from the extensive literature on related piperidine and benzaldehyde-containing compounds.[5][18]

  • Substitution on the Benzaldehyde Ring: The position and electronic nature of substituents on the benzaldehyde ring are expected to significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance activity in some cases, while electron-donating groups (e.g., methoxy, methyl) may be favorable in others. The position of substitution (ortho, meta, or para) will also play a crucial role in the molecule's interaction with its biological target.

  • Modification of the Piperidine Ring: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., morpholine, piperazine), could modulate the compound's lipophilicity, polarity, and steric profile, thereby affecting its pharmacokinetic properties and target binding affinity.

  • The Ether Linkage: The length and flexibility of the ethoxy linker could also be a target for modification. Shortening or extending the chain, or introducing rigidity, may impact the compound's conformational freedom and its ability to adopt an optimal orientation for binding to a target protein.

IV. Conclusion and Future Directions

The 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde scaffold represents a promising, yet underexplored, area of medicinal chemistry. The convergence of the benzaldehyde and piperidine moieties suggests a high potential for a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. This technical guide has provided a comprehensive framework for the rational synthesis and systematic biological evaluation of this novel class of compounds. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on both the aromatic and heterocyclic rings. Subsequent screening using the detailed protocols outlined herein will be crucial in identifying lead compounds for further optimization and preclinical development. Elucidation of the precise mechanisms of action and a thorough investigation of the structure-activity relationships will be paramount in unlocking the full therapeutic potential of this intriguing chemical scaffold.

V. References

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). BMC Musculoskeletal Disorders, 21(1), 107. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (2014). International Immunopharmacology, 23(2), 483-491. [Link]

  • Experimental design for carrageenan-induced paw edema in rat. (2019). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. (2012). European Journal of Medicinal Chemistry, 48, 248-256. [Link]

  • Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2012). BMC Cancer, 12, 547. [Link]

  • Synthesis and anticonvulsant activity of 2-benzylglutarimides. (1990). Journal of Medicinal Chemistry, 33(3), 926-931. [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5800-5803. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2020). Molecules, 25(18), 4247. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). RSC Advances, 13(48), 33831-33847. [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]

  • Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides. (2014). BioMed Research International, 2014, 928506. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Medicinal Chemistry, 22(24), 2844-2860. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. (2017). International Journal of Pharmaceutical Sciences and Research, 8(2), 653-663. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Antibiotics, 10(9), 1099. [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. (2011). European Journal of Medicinal Chemistry, 46(4), 1369-1374. [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2023). RSC Advances, 13(28), 19047-19060. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(21), 7296. [Link]

  • Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides. (2014). BioMed Research International, 2014, 928506. [Link]

  • Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow. (2023). International Journal of Neonatal Screening, 9(3), 43. [Link]

  • Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. (2019). ResearchGate. [Link]

  • Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. (2024). Parasites & Vectors, 17(1), 353. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3647-3656. [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega, 4(4), 7176-7181. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Antibiotics (Basel, Switzerland), 10(9), 1099. [Link]

  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2008). Biomolecules & Therapeutics, 16(3), 211-216. [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Indian Journal of Pharmacology. [Link]

  • Screening Methods for the Evaluation of Antiepileptic Drugs. (2018). ResearchGate. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]

  • Recognition of New Antimicrobial Targets with Novel Benzaaldehyde containing O-alkyl chains. (2022). Journal of Pharmaceutical Negative Results, 13(S1), 35-42. [Link]

  • screening methods for Antiepileptic activity. (2018). Slideshare. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). Trade Science Inc. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 12, 775419. [Link]

  • In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. (2018). Basic and Clinical Neuroscience, 9(3), 185-192. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2020). Molecules, 25(21), 5057. [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). Molecules, 27(19), 6296. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde, a valuable chemical intermediate. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis is achieved through a direct O-alkylation of salicylaldehyde with 2-chloro-1-(piperidin-1-yl)ethanone via the Williamson ether synthesis.[1][2] This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and explains the strategic rationale behind key procedural choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. Its structure combines an electrophilic aldehyde, an ether linkage, and a piperidinyl amide moiety, offering multiple points for further chemical modification.

The synthesis detailed herein employs the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][3][4] The strategy involves the reaction of a deprotonated phenol (phenoxide) with a primary alkyl halide. In this specific application, the phenolic hydroxyl group of salicylaldehyde is deprotonated to form a nucleophilic phenoxide ion, which subsequently attacks the electrophilic carbon of 2-chloro-1-(piperidin-1-yl)ethanone in a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2][4] This direct approach is efficient, avoiding the need for protecting the aldehyde group, which simplifies the overall process.

Reaction Mechanism and Pathway

The synthesis proceeds in two primary mechanistic steps occurring in situ:

  • Deprotonation: A moderately strong base, potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde. This generates the potassium salicylaldehyde phenoxide, a potent nucleophile.

  • Nucleophilic Substitution (SN2): The generated phenoxide ion performs a backside attack on the carbon atom bearing the chlorine atom in 2-chloro-1-(piperidin-1-yl)ethanone. This concerted step displaces the chloride leaving group, forming the desired carbon-oxygen ether bond and yielding the final product.[1][3][4]

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Salicylaldehyde Salicylaldehyde Arrow_Node + Salicylaldehyde->Arrow_Node Piperidinyl_ethanone 2-chloro-1-(piperidin-1-yl)ethanone Piperidinyl_ethanone->Arrow_Node Base K₂CO₃ (Base) Solvent Acetonitrile (Solvent) Final_Product 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Byproduct_Node + Final_Product->Byproduct_Node Byproduct KCl + KHCO₃ Arrow_Node->Final_Product  K₂CO₃, Acetonitrile  Reflux Byproduct_Node->Byproduct

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, self-validating procedure for the synthesis.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
Salicylaldehyde90-02-8122.1210.01.22 g (1.0 equiv)Starting Material
2-chloro-1-(piperidin-1-yl)ethanone1440-60-4161.6311.01.78 g (1.1 equiv)Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2120.02.76 g (2.0 equiv)Base
Acetonitrile (MeCN), anhydrous75-05-841.05-50 mLSolvent
Ethyl Acetate (EtOAc)141-78-688.11-~200 mLExtraction Solvent
Deionized Water (H₂O)7732-18-518.02-~150 mLWork-up
Brine (Saturated NaCl solution)7647-14-558.44-~50 mLWork-up
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04-As neededDrying Agent
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Column chromatography setup (glass column, silica gel)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. The mixture will form a suspension.

  • Initiation of Stirring: Begin vigorous stirring to ensure efficient mixing. The solution will typically turn yellow as the phenoxide forms.

  • Addition of Alkylating Agent: Add 2-chloro-1-(piperidin-1-yl)ethanone (1.78 g, 11.0 mmol) to the suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The consumption of salicylaldehyde (starting material) and the appearance of a new, higher Rf spot corresponding to the product will indicate reaction progression. The reaction is complete when the salicylaldehyde spot is no longer visible under UV light.

  • Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a fritted funnel or a pad of celite to remove the inorganic salts (K₂CO₃, KCl).

  • Washing: Wash the collected solids thoroughly with ethyl acetate (~50 mL) to recover any product adsorbed onto the salts. Combine the filtrates.

  • Solvent Removal: Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel. Add deionized water (75 mL) and shake vigorously. Separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with deionized water (75 mL) and then with brine (50 mL) to remove any remaining water-soluble impurities.

  • Drying and Final Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm its identity and purity. The molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol .[5]

Workflow and Strategic Rationale

The success of this synthesis relies on understanding the function and importance of each step.

Workflow Setup 1. Reaction Setup (Salicylaldehyde, K₂CO₃, MeCN) Addition 2. Add Alkylating Agent (2-chloro-1-(piperidin-1-yl)ethanone) Setup->Addition Reflux 3. Heat to Reflux (12-18 hours) Addition->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Check for completion Monitor->Reflux Incomplete Workup 5. Cooldown & Filtration Monitor->Workup Reaction complete Extraction 6. Liquid-Liquid Extraction Workup->Extraction Remove inorganic salts Purify 7. Column Chromatography Extraction->Purify Isolate crude product Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize Obtain pure product

Caption: Experimental workflow from setup to final product.

Causality Behind Experimental Choices:
  • Choice of Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would promote side reactions with the aldehyde or the amide functionality. Furthermore, it is an inexpensive, easy-to-handle solid, and its insolubility in acetonitrile allows for simple removal by filtration post-reaction.[6]

  • Choice of Solvent (Acetonitrile): Anhydrous acetonitrile is a polar aprotic solvent. This type of solvent is optimal for SN2 reactions because it can solvate the potassium cation but does not strongly solvate the phenoxide anion, leaving the nucleophile "bare" and highly reactive.[2][3] This enhances the rate of the desired O-alkylation.

  • Molar Equivalents: A slight excess (1.1 equivalents) of the alkylating agent is used to ensure the complete consumption of the limiting salicylaldehyde. A larger excess of the base (2.0 equivalents) is used to drive the initial deprotonation equilibrium to the right and to neutralize the acidic byproducts.

  • Work-up Procedure: The aqueous wash is crucial for removing any remaining potassium salts and other water-soluble impurities. The subsequent brine wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step with sodium sulfate, improving the efficiency of the drying agent.

  • Purification: While the crude product may be relatively clean, flash column chromatography is essential for removing unreacted alkylating agent and any minor byproducts (such as from C-alkylation), ensuring high purity of the final compound required for subsequent applications.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Reagent Specific:

    • 2-chloro-1-(piperidin-1-yl)ethanone: This compound is a lachrymator and is toxic. Handle with extreme care and avoid inhalation of vapors or contact with skin and eyes.[6]

    • Acetonitrile: Flammable liquid and vapor. It is harmful if swallowed or inhaled.

    • Salicylaldehyde: Harmful if swallowed and causes skin irritation.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde from salicylaldehyde. By leveraging the Williamson ether synthesis under well-chosen conditions, the target compound can be obtained in good yield and high purity. The provided mechanistic insights and strategic rationale offer researchers the necessary tools to understand, troubleshoot, and successfully implement this important chemical transformation.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Brainly.in. Describe the following: (a) Reimer Tiemann reaction (b) Williamson's Ether synthesis (c) Cross aldol. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • PMC (PubMed Central). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • Gheorghe, R. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 2023. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • Organic Syntheses. N-BENZOYL PYRROLIDINE. [Link]

  • PJSIR. Kinetic Study on the Rate of Formation of Salicylidene-p-Aminosalicylic Acid. [Link]

  • PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. [Link]

  • IOSR Journal of Applied Chemistry. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. [Link]

  • Journal of Chemical and Pharmaceutical Research. Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. [Link]

  • Organic Syntheses. COUMARONE. [Link]

  • International Journal of Pharmaceutical and Clinical Research. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

  • Semantic Scholar. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

  • PMC (PubMed Central). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

  • MDPI. Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. [Link]

Sources

Technical Application Note: High-Yield Synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details an optimized, scalable protocol for the synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde . This compound serves as a critical "privileged scaffold" in medicinal chemistry, functioning as a lipophilic linker in the development of Acetylcholinesterase (AChE) inhibitors, anti-arrhythmic agents, and multi-target ligands for neurodegenerative diseases.

The protocol deviates from traditional high-temperature DMF reflux methods, instead utilizing a Phase-Transfer Catalyzed (PTC) or Finkelstein-modified approach. This ensures higher regioselectivity, minimizes "Cannizzaro" disproportionation of the aldehyde, and simplifies downstream purification.

Core Retrosynthetic Logic

The synthesis is designed as a convergent Williamson Ether Synthesis , disconnecting the ether linkage to two commercially stable precursors: Salicylaldehyde and 2-Chloro-1-(piperidin-1-yl)ethanone .

Retrosynthesis Target Target: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Disconnection Target->Disconnection Ether Disconnection Salicylaldehyde Salicylaldehyde (Nucleophile) Disconnection->Salicylaldehyde Linker 2-Chloro-1-(piperidin-1-yl)ethanone (Electrophile) Disconnection->Linker

Figure 1: Retrosynthetic analysis revealing the convergent assembly strategy.

Pre-Protocol Considerations & Safety

  • Reagent Purity: Salicylaldehyde often oxidizes to salicylic acid upon storage. Verify purity via TLC (Hexane:EtOAc 3:1). If significant acid is present, distill under reduced pressure before use to prevent base consumption.

  • Lachrymator Warning: Chloroacetyl chloride (used in Step 1) is a potent lachrymator. All operations must occur in a functioning fume hood.

  • Stoichiometry: A slight excess (1.1 equiv) of the alkylating agent is recommended to drive the phenol consumption to completion, as the unreacted alkyl halide is easier to remove than the aldehyde.

Experimental Protocol

Step 1: Synthesis of the Electrophile (2-Chloro-1-(piperidin-1-yl)ethanone)

Rationale: While commercially available, in-situ preparation is cost-effective and ensures the absence of hydrolysis products.

Reagents:

  • Piperidine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Piperidine (8.5 g, 100 mmol) and TEA (12.1 g, 120 mmol) in DCM (100 mL). Cool to 0°C using an ice bath.

  • Addition: Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes. Critical: Exothermic reaction. Maintain internal temp < 10°C to prevent bis-alkylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess piperidine/TEA, followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Yield Expectation: >90% as a pale yellow oil/solid.

    • Validation: Check GC-MS or TLC (product is less polar than piperidine).

Step 2: The Optimized Coupling (Williamson Ether Synthesis)

Rationale: We utilize Acetonitrile (MeCN) as the solvent with Potassium Carbonate (K₂CO₃) and a catalytic amount of Potassium Iodide (KI) .

  • Why MeCN? Lower boiling point than DMF, making removal easier and preventing thermal degradation of the aldehyde.

  • Why KI? The Finkelstein reaction generates the transient, highly reactive iodo-intermediate, accelerating the reaction rate by ~4-5x compared to the chloro-analog alone.

Reagents:

  • Salicylaldehyde (1.0 equiv, 10 mmol)

  • 2-Chloro-1-(piperidin-1-yl)ethanone (from Step 1) (1.1 equiv, 11 mmol)

  • K₂CO₃ (anhydrous, granular) (2.0 equiv, 20 mmol)

  • KI (0.1 equiv, 1 mmol)

  • Acetonitrile (50 mL)

Detailed Workflow:

  • Activation: In a 250 mL RBF, dissolve Salicylaldehyde (1.22 g, 10 mmol) in MeCN (50 mL). Add K₂CO₃ (2.76 g). Stir at RT for 15 minutes. Observation: The solution will turn bright yellow due to phenoxide formation.

  • Addition: Add the Step 1 Electrophile (1.78 g, 11 mmol) and KI (0.16 g).

  • Reflux: Heat the mixture to reflux (80-82°C ) with vigorous magnetic stirring.

    • Time: 4–6 hours.[1]

    • Monitoring: TLC (Hexane:EtOAc 1:1). Look for the disappearance of the Salicylaldehyde spot (Rf ~0.6) and appearance of the product (Rf ~0.3).

  • Filtration: Cool to RT. Filter off the inorganic solids (KCl, KI, excess K₂CO₃). Wash the filter cake with warm MeCN.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude oil.

  • Purification (Critical):

    • Dissolve the crude oil in EtOAc (50 mL).

    • Wash with 5% NaOH (2 x 20 mL) to remove unreacted Salicylaldehyde (essential for high purity).

    • Wash with Brine, dry (Na₂SO₄), and concentrate.

    • Crystallization: Triturate the residue with cold Diethyl Ether or Hexane/Ethanol (9:1). The product typically solidifies as an off-white powder.

Quantitative Data Summary

ParameterValue / RangeNotes
Molecular Weight 247.29 g/mol Formula: C₁₄H₁₇NO₃
Typical Yield 78% - 85%After recrystallization
Melting Point 68 - 72 °CSharp mp indicates high purity
Appearance White to pale yellow solidDarkens if aldehyde oxidizes
Rf Value ~0.35(Hexane:EtOAc 1:[2]1)
Solubility Soluble in DCM, EtOAc, DMSOPoorly soluble in water/hexane

Experimental Workflow Diagram

Workflow start Start: Reagent Prep step1 Step 1: Electrophile Synthesis (Piperidine + Cl-Acetyl Chloride) start->step1 check1 QC: TLC/GC-MS Confirm Amide Formation step1->check1 step2 Step 2: Activation (Salicylaldehyde + K2CO3 in MeCN) check1->step2 Pass step3 Step 3: Finkelstein Coupling (Add Electrophile + KI Cat -> Reflux) step2->step3 workup Workup: Filter Salts -> Evaporate Wash w/ 5% NaOH (Remove Phenol) step3->workup purify Purification: Recrystallization (EtOH/Hexane) workup->purify end Final Product: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde purify->end

Figure 2: Step-by-step experimental workflow for the optimized synthesis.

Characterization & Validation

To certify the synthesized compound, compare spectral data against the following expected values:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.51 (s, 1H): Aldehyde proton (Distinctive singlet).

    • δ 7.80 (dd, 1H): Aromatic proton ortho to carbonyl.

    • δ 7.50 - 6.90 (m, 3H): Remaining aromatic protons.

    • δ 4.85 (s, 2H): O-CH₂-CO (Singlet, deshielded by oxygen and carbonyl).

    • δ 3.55 & 3.40 (m, 4H): Piperidine N-CH₂ (Rotamers may be visible).

    • δ 1.65 - 1.50 (m, 6H): Piperidine C-CH₂.

  • IR Spectroscopy (ATR):

    • 1685 cm⁻¹: Aldehyde C=O stretch.

    • 1645 cm⁻¹: Amide C=O stretch (Lower wavenumber than aldehyde).

    • 1240 cm⁻¹: Aryl alkyl ether C-O stretch.

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Reaction.

    • Solution: Add 0.2 equiv more KI. Ensure MeCN is anhydrous; water poisons the nucleophile by solvating the phenoxide too strongly.

  • Problem: Product is an oil that won't solidify.

    • Solution: Trace solvent remains. Dry under high vacuum (<1 mbar) for 4 hours. Scratch the flask with a glass rod or add a seed crystal.

  • Problem: Dark red/brown coloration.

    • Solution: Oxidation of Salicylaldehyde. Perform the reaction under a Nitrogen atmosphere.

References

  • National Institutes of Health (NIH). (2012). Reactions of salicylaldehyde and enolates: versatile synthetic routes to chromane derivatives.[3] PMC3544372. Retrieved from [Link]

Sources

Scalable Synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde: Application Notes and Protocols for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a reactive aldehyde, an ether linkage, and a piperidinyl amide moiety, makes it a versatile building block for the construction of complex therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of critical importance for the pharmaceutical manufacturing sector, directly impacting the cost-effectiveness and production timeline of life-saving medications.

This technical guide provides a comprehensive overview of scalable and robust synthetic methodologies for the preparation of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established chemical principles and have been developed with a focus on scalability, safety, and high purity, meeting the stringent demands of the pharmaceutical industry.

Synthetic Strategy: A Two-Stage Approach

The most logical and industrially viable approach to the synthesis of the target molecule is a two-stage process. This strategy ensures a streamlined workflow, high conversion rates, and facilitates purification at each stage, minimizing the carry-over of impurities into the final product.

  • Stage 1: Synthesis of the Alkylating Agent - 2-Chloro-1-(piperidin-1-yl)ethanone. This initial step involves the acylation of piperidine with chloroacetyl chloride to produce the key alkylating agent.

  • Stage 2: Williamson Ether Synthesis. The final step is the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with the previously synthesized 2-chloro-1-(piperidin-1-yl)ethanone. For large-scale production, a phase-transfer catalyzed approach is recommended to enhance reaction efficiency and simplify the process.

This bifurcated approach allows for the independent optimization of each reaction step, a crucial aspect of process development in pharmaceutical manufacturing.

Visualizing the Synthetic Pathway

G cluster_0 Stage 1: Synthesis of Alkylating Agent cluster_1 Stage 2: Williamson Ether Synthesis Piperidine Piperidine Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone Piperidine->Intermediate Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Base1 Base (e.g., Triethylamine) in Aprotic Solvent Base1->Intermediate Final_Product 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Intermediate->Final_Product Salicylaldehyde 2-Hydroxybenzaldehyde (Salicylaldehyde) Salicylaldehyde->Final_Product O-Alkylation Base2 Base (e.g., K2CO3) + Phase-Transfer Catalyst Base2->Final_Product

Figure 1: Overall two-stage synthetic route.

Stage 1 Protocol: Scalable Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

Principle: This is a nucleophilic acyl substitution where the secondary amine (piperidine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, such as triethylamine, is used to quench the HCl byproduct, preventing the protonation of the piperidine starting material and driving the reaction to completion. The choice of an aprotic solvent is critical to prevent unwanted side reactions.

Experimental Protocol:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add piperidine (1.0 equivalent) and anhydrous dichloromethane (DCM) (10 L/kg of piperidine).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure throughout the reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM (2 L/kg of chloroacetyl chloride) dropwise via the dropping funnel over 2-3 hours. The temperature should be carefully controlled to remain between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the piperidine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water (5 L/kg of piperidine), keeping the temperature below 15 °C.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 3 L/kg of piperidine), saturated sodium bicarbonate solution (2 x 3 L/kg of piperidine), and brine (2 L/kg of piperidine).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

    • For high purity, the crude product can be purified by vacuum distillation.

Quantitative Data for Stage 1:

ParameterValue
Typical Scale 10 kg Piperidine
Solvent Dichloromethane
Base Triethylamine
Reaction Temp. 0-5 °C
Reaction Time 3-5 hours
Expected Yield 90-95%
Purity (Post-distillation) >98%

Stage 2 Protocol: Phase-Transfer Catalyzed Synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Principle: This reaction is a classic Williamson ether synthesis, proceeding via an SN2 mechanism.[1] The phenolic proton of salicylaldehyde is abstracted by a base to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 2-chloro-1-(piperidin-1-yl)ethanone, displacing the chloride leaving group. In a large-scale setting, a two-phase system (e.g., toluene and water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly advantageous.[2] The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[3] This method avoids the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride.[2][4]

G cluster_workflow Workflow for Phase-Transfer Catalyzed Synthesis start Charge Reactor: - Salicylaldehyde - Toluene - Water - K2CO3 - TBAB heat Heat to 70-80 °C start->heat add_intermediate Add 2-Chloro-1-(piperidin-1-yl)ethanone (in Toluene) heat->add_intermediate react Maintain at 70-80 °C (Monitor by HPLC) add_intermediate->react cool Cool to Room Temperature react->cool separate Separate Aqueous and Organic Layers cool->separate wash Wash Organic Layer separate->wash concentrate Concentrate Under Vacuum wash->concentrate crystallize Crystallize from Isopropanol/Water concentrate->crystallize isolate Filter and Dry Final Product crystallize->isolate

Figure 2: Experimental workflow for Stage 2.

Experimental Protocol:

  • Reactor Setup: Charge a jacketed glass reactor with 2-hydroxybenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), tetrabutylammonium bromide (TBAB) (0.05 equivalents), toluene (8 L/kg of salicylaldehyde), and water (4 L/kg of salicylaldehyde).

  • Heating: Begin stirring and heat the mixture to 70-80 °C.

  • Reagent Addition: Prepare a solution of 2-chloro-1-(piperidin-1-yl)ethanone (1.1 equivalents) in toluene (2 L/kg). Add this solution to the reactor over 1-2 hours, maintaining the temperature at 70-80 °C.

  • Reaction: Maintain the reaction mixture at 70-80 °C for 4-6 hours. The reaction should be monitored for completion by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 3 L/kg of salicylaldehyde) and then with brine (2 L/kg of salicylaldehyde).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

    • For purification, dissolve the crude product in hot isopropanol (approx. 3 L/kg of crude product).

    • Slowly add water until turbidity is observed.

    • Cool the mixture to 0-5 °C and stir for 2-4 hours to facilitate crystallization.

    • Filter the solid product, wash with a cold isopropanol/water mixture (1:1), and dry under vacuum at 40-50 °C.

Quantitative Data for Stage 2:

ParameterValue
Typical Scale 10 kg 2-Hydroxybenzaldehyde
Solvent System Toluene/Water
Base Potassium Carbonate
Catalyst Tetrabutylammonium Bromide (TBAB)
Reaction Temp. 70-80 °C
Reaction Time 4-6 hours
Expected Yield 85-92%
Purity (Post-crystallization) >99%

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through rigorous in-process controls.

  • Chromatographic Monitoring: The use of TLC and, more importantly, HPLC at each stage allows for the precise determination of reaction completion and the identification of any potential side products. This ensures that the reaction is not prematurely quenched or unnecessarily prolonged, which can lead to impurity formation.

  • Spectroscopic Analysis: The identity and purity of the intermediate and the final product should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry. The data should be compared against a reference standard.

  • Physical Characterization: The melting point of the crystalline final product serves as a reliable indicator of its purity. A sharp melting point within the expected range is indicative of a high-purity compound.

Conclusion

The two-stage synthetic route to 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde presented in this guide offers a scalable, efficient, and high-yielding process suitable for pharmaceutical manufacturing. The acylation of piperidine provides the key alkylating agent in excellent yield, while the subsequent phase-transfer catalyzed Williamson ether synthesis represents a green and industrially viable method for the final O-alkylation step. By adhering to the detailed protocols and implementing the recommended in-process controls, researchers and manufacturing chemists can reliably produce this valuable intermediate to the high standards of purity required by the pharmaceutical industry.

References

  • Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde. [URL: https://www.benchchem.com/product/b5321/technical-center/synthesis-of-2-ethoxybenzaldehyde]
  • Organic Syntheses. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]
  • Tokyo Chemical Industry Co., Ltd. Phase Transfer Catalysts. [URL: https://www.tcichemicals.
  • MolCore. 4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde. [URL: https://www.molcore.com/product/MC614308.html]
  • PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [URL: https://www.phasetransfer.com/pdf/ptc_industrial_17.pdf]
  • Austin Publishing Group. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. [URL: https://austinpublishinggroup.com/chemical-engineering/fulltext/ace-v3-id1035.php]
  • ResearchGate. Phase‐Transfer Catalysts. [URL: https://www.researchgate.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • European Patent Office. NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE - EP 3782992 A1. [URL: https://patents.google.
  • Justia Patents. novel process for the preparation of ranolazine. [URL: https://patents.justia.
  • Google Patents. US20110151258A1 - Preparation of ranolazine. [URL: https://patents.google.
  • Google Patents. WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof. [URL: https://patents.google.
  • New Drug Approvals. Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. [URL: https://newdrugapprovals.
  • PubChem. N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3108201]

Sources

Knoevenagel condensation reactions involving 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and application of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde in Knoevenagel condensation reactions, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from the synthesis of the core reactant to detailed protocols for its condensation, emphasizing the mechanistic rationale behind experimental choices and the potential of the resulting compounds in medicinal chemistry.

Introduction: The Knoevenagel Condensation as a Pillar of Medicinal Chemistry

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, stands as a cornerstone in synthetic organic chemistry.[1][2] It facilitates the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[3] The products of this reaction are not merely synthetic curiosities; they are crucial intermediates and scaffolds in the development of a vast array of pharmaceuticals, fine chemicals, and functional polymers.[2][4][5] Their utility in drug discovery is particularly noteworthy, with Knoevenagel adducts forming the core of numerous compounds exhibiting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

This guide focuses on a specialized substrate: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde . This molecule is of particular interest due to its unique structural features: an ortho-substituted benzaldehyde bearing a piperidinyl-amide moiety. This functional group can enhance solubility, modulate pharmacokinetic properties, and provide additional hydrogen bonding points for interaction with biological targets. These application notes provide a holistic guide, beginning with a validated protocol for the synthesis of the aldehyde precursor, followed by detailed methodologies for its subsequent use in Knoevenagel condensation reactions with various active methylene partners.

Part 1: Synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Protocol 1: Synthesis of the Aldehyde Precursor

This protocol details the synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde from salicylaldehyde and 2-chloro-1-(piperidin-1-yl)ethan-1-one.

Reaction Scheme: Salicylaldehyde + 2-chloro-1-(piperidin-1-yl)ethan-1-one --(K₂CO₃, Acetone)--> 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Materials:

  • Salicylaldehyde (1.0 eq)

  • 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add salicylaldehyde (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide.

  • Add 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.1 eq) to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C).

  • Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of salicylaldehyde.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid K₂CO₃ and potassium chloride byproduct. Wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2x) and then with brine (1x) to remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Knoevenagel Condensation Protocols

The synthesized 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde serves as the carbonyl component for the Knoevenagel condensation. The following protocols outline its reaction with two common active methylene compounds, malononitrile and ethyl cyanoacetate, using a classic base catalyst.

Mechanistic Overview

The Knoevenagel condensation proceeds via a three-step mechanism when catalyzed by a weak base like piperidine:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The presence of two electron-withdrawing groups (Z and Z') makes these protons sufficiently acidic for removal by a mild base.[1]

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated to form an aldol-type adduct, which then undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene (Z-CH₂-Z') B Carbanion (Z-CH⁻-Z') A->B + Base - H-Base⁺ D Tetrahedral Intermediate B->D attacks C C Aldehyde (R-CHO) C->D E Aldol Adduct D->E + H-Base⁺ - Base F α,β-Unsaturated Product (R-CH=C(Z)Z') E->F - H₂O Workflow start Start prep Prepare Reactants (Aldehyde, Active Methylene) start->prep dissolve Dissolve in Solvent prep->dissolve add_cat Add Catalyst (e.g., Piperidine) dissolve->add_cat react Stir at Appropriate Temperature add_cat->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Work-up (Precipitation/Extraction) monitor->workup Complete purify Purify Product (Filtration/Recrystallization) workup->purify characterize Characterize (NMR, IR, MS) purify->characterize end End characterize->end

Sources

Green chemistry approaches for synthesizing 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide details the green synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (CAS: 55483-96-4), a critical pharmacophore used in the development of antispasmodic agents (e.g., Pitofenone analogs) and acetylcholinesterase (AChE) inhibitors.

Traditional synthesis relies on the Williamson etherification of salicylaldehyde using toxic solvents (DMF, Acetone) and high-energy reflux conditions. This application note introduces two Green Chemistry protocols that align with the 12 Principles of Green Chemistry:

  • Microwave-Assisted Synthesis (MW): Utilizes PEG-400 as a dual solvent/catalyst for rapid reaction kinetics.

  • Phase Transfer Catalysis (PTC): A water-based, solvent-minimized approach for scalable batch processing.

Retrosynthetic Analysis & Reaction Logic

The target molecule is constructed via a convergent synthesis involving an amide coupling followed by an O-alkylation.

Strategic Disconnection

The molecule is disconnected at the ether linkage and the amide bond.

  • Fragment A: Salicylaldehyde (Ortho-substituted).

  • Fragment B: 2-Chloro-1-(piperidin-1-yl)ethanone (generated in situ or pre-synthesized).

Reaction Pathway Diagram

Retrosynthesis Target Target Molecule 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Inter Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone Inter->Target Etherification (MW/PEG-400 or PTC/H2O) SM1 Starting Material 1 Salicylaldehyde SM1->Target Nucleophilic Attack SM2 Starting Material 2 Piperidine SM2->Inter Amidation (Water, 0°C) SM3 Reagent Chloroacetyl Chloride SM3->Inter

Figure 1: Retrosynthetic pathway showing the convergent assembly of the target molecule.

Precursor Synthesis: 2-Chloro-1-(piperidin-1-yl)ethanone

Note: This step is common to both Method A and Method B.

Green Improvement: Traditional methods use DCM/TEA. This protocol uses water as the solvent, exploiting the hydrophobicity of the product for easy separation.

Protocol
  • Setup: Charge a 250 mL RB flask with Piperidine (10 mmol) and Water (20 mL). Cool to 0–5°C.

  • Addition: Add Chloroacetyl chloride (12 mmol) dropwise over 20 mins. Maintain temperature <10°C to prevent hydrolysis.

  • Reaction: Stir vigorously for 1 hour at RT. The product will precipitate or form an oil.[1]

  • Workup: Extract with Ethyl Acetate (green alternative to DCM) or simply filter if solid. Wash with dilute HCl to remove unreacted amine.

  • Yield: Expected >90%.

Method A: Microwave-Assisted Synthesis (PEG-400)

Best for: High-throughput screening, library synthesis, rapid optimization.

Rationale

Polyethylene Glycol 400 (PEG-400) is a non-volatile, biodegradable solvent that absorbs microwave energy efficiently (high dielectric loss). It also acts as a phase transfer catalyst, complexing with metal cations (


) to enhance the nucleophilicity of the phenoxide ion.
Experimental Protocol
  • Reagents:

    • Salicylaldehyde (1.0 equiv, 5 mmol)

    • 2-Chloro-1-(piperidin-1-yl)ethanone (1.1 equiv, 5.5 mmol)

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous)
      
    • Solvent: PEG-400 (5 mL)

  • Assembly:

    • Combine all reagents in a 10 mL microwave-transparent vial (borosilicate glass).

    • Add a magnetic stir bar. Cap with a pressure-release seal.

  • Irradiation Parameters:

    • Power: Dynamic mode (Max 300W)

    • Temperature: 140°C

    • Hold Time: 10–12 minutes

    • Stirring: High

  • Workup:

    • Cool the vial to 50°C.

    • Pour the mixture into crushed ice (50 g). The PEG-400 dissolves in water; the product precipitates.

    • Filter the solid.[1][2] Recrystallize from Ethanol:Water (8:2).

Troubleshooting
  • Low Yield? Ensure

    
     is freshly ground/dried. Moisture inhibits the formation of the phenoxide.
    
  • Dark Product? Reduce temperature to 120°C and extend time to 15 mins to prevent oxidative degradation.

Method B: Phase Transfer Catalysis (Aqueous)

Best for: Scale-up, cost-reduction, avoiding organic solvents completely.

Rationale

Using water as the reaction medium eliminates VOCs (Volatile Organic Compounds). Tetrabutylammonium Bromide (TBAB) transports the phenoxide anion from the aqueous phase to the organic interface, reacting with the chloro-acetamide.

Experimental Protocol
  • Reagents:

    • Salicylaldehyde (10 mmol)

    • 2-Chloro-1-(piperidin-1-yl)ethanone (10 mmol)

    • NaOH (15 mmol, dissolved in 10 mL water)

    • Catalyst: TBAB (0.5 mmol, 5 mol%)

  • Assembly:

    • In a 50 mL flask, mix Salicylaldehyde and aq. NaOH. Stir for 10 mins (yellow color indicates phenoxide formation).

    • Add the chloro-acetamide and TBAB.

  • Reaction:

    • Heat to 60°C with vigorous stirring (1000 rpm is critical for increasing interfacial area).

    • Time: 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup:

    • Cool to RT. The product usually solidifies or forms a distinct oil layer.

    • Decant the aqueous layer. Wash the solid with cold water (3 x 10 mL).

    • Dry in a vacuum oven.

Comparative Data & Validation

Method Comparison
MetricTraditional (Reflux/Acetone)Method A (MW/PEG-400)Method B (PTC/Water)
Time 6–12 Hours10–15 Minutes2–4 Hours
Yield 65–75%88–92%80–85%
Solvent Acetone/DMF (VOCs)PEG-400 (Biodegradable)Water (Greenest)
Energy High (Prolonged Heat)Low (Targeted Heat)Low (Mild Heat)
E-Factor High (>20)Low (<5)Very Low (<2)
Quality Control (Self-Validation)

To validate the synthesis, perform NMR and IR spectroscopy.

  • IR (KBr,

    
    ): 
    
    • 1680–1690 (C=O, aldehyde).

    • 1640–1650 (C=O, amide).

    • 1240 (C-O-C, ether stretch).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.45 (s, 1H, -CHO) – Confirming aldehyde integrity.
      
    • 
       7.80 (dd, 1H, Ar-H ortho to CHO).
      
    • 
       4.85 (s, 2H, -O-CH2-CO-) – Key signal for ether formation.
      
    • 
       3.40–3.55 (m, 4H, Piperidine N-CH2).
      
    • 
       1.50–1.70 (m, 6H, Piperidine C-CH2).
      

Decision Matrix: Choosing the Right Protocol

DecisionTree Start Start: Select Synthesis Route Scale What is the target scale? Start->Scale Speed Is speed critical? Scale->Speed < 5 grams PTC_Route Use Method B (PTC) Solvent: Water Time: 3 hours Scale->PTC_Route > 10 grams MW_Route Use Method A (Microwave) Solvent: PEG-400 Time: 10 mins Speed->MW_Route Yes (Library Gen) Speed->PTC_Route No (Energy Saving)

Figure 2: Decision matrix for selecting between Microwave and PTC protocols based on scale and urgency.

References

  • Microwave-Assisted Synthesis of Phenoxyacetamides

    • Title: Microwave assisted organic synthesis (MAOS) - A Green Approach.
    • Source: International Journal of Chemical Science (2021).
    • URL:

  • Green Synthesis of Chloroacetamides in Water

    • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.[3]

    • Source: ResearchG
    • URL:

  • Phase Transfer Catalysis for Etherification

    • Title: Phase-Transfer Catalysis in Organic Syntheses.[4][5]

    • Source: CRDEEP Journals.[6]

    • URL:

  • PEG-400 as Green Solvent

    • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing heterocyclic scaffolds.
    • Source: PMC (N
    • URL:

Sources

Solvent selection for the alkylation of salicylaldehyde with chloroacetyl piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Solvent Selection for the O-Alkylation of Salicylaldehyde with 1-(2-Chloroacetyl)piperidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of solvent selection for the Williamson ether synthesis of salicylaldehyde with 1-(2-chloroacetyl)piperidine, a critical reaction for generating intermediates in pharmaceutical and fine chemical synthesis. Moving beyond a simple procedural outline, this document delves into the mechanistic underpinnings of the reaction, explaining how solvent properties directly influence reaction rate, yield, and selectivity (O- vs. C-alkylation). We present a systematic approach to solvent screening, an optimized protocol based on established principles, and an exploration of advanced techniques such as Phase Transfer Catalysis (PTC). The methodologies are designed to be self-validating, providing researchers with the rationale needed to adapt and troubleshoot the synthesis for their specific applications.

Foundational Principles: The Williamson Ether Synthesis in Context

The alkylation of the phenolic hydroxyl group of salicylaldehyde with an alkyl halide like 1-(2-chloroacetyl)piperidine is a classic example of the Williamson ether synthesis.[1][2][3] This reaction is fundamental for creating the ether linkage present in a wide array of biologically active molecules and chemical building blocks.[4][5] The success of this SN2 reaction is critically dependent on a nuanced understanding of the reaction environment, with the choice of solvent being arguably the most influential parameter.

Reaction Mechanism: A Tale of Two Pathways

The reaction proceeds in two primary steps:

  • Deprotonation: A base abstracts the acidic phenolic proton of salicylaldehyde (pKa ≈ 8-10) to form a nucleophilic phenoxide ion. The choice of base is important; moderately strong inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and preferred for their ease of handling and removal.[6][7]

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group, displacing the chloride leaving group in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

However, the phenoxide ion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the oxygen atom and the aromatic ring carbons (ortho and para positions). This duality gives rise to a potential side reaction: C-alkylation.[3][8]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Salicylaldehyde Salicylaldehyde Base Base (e.g., K₂CO₃) Salicylaldehyde->Base Phenoxide Salicylaldehyde Phenoxide Anion (Ambident Nucleophile) Base->Phenoxide Forms AlkylHalide 1-(2-Chloroacetyl)piperidine O_Product Desired O-Alkylated Product AlkylHalide->O_Product C_Product C-Alkylated Byproduct (Side Reaction) AlkylHalide->C_Product Phenoxide->O_Product O-Attack (Favored in polar aprotic solvent) Phenoxide->C_Product C-Attack (Disrupts aromaticity)

Figure 1: General mechanism for the alkylation of salicylaldehyde.

The primary objective is to select conditions, particularly the solvent, that overwhelmingly favor O-alkylation over C-alkylation.

The Decisive Role of the Solvent

The solvent influences the reaction in several critical ways:

  • Solubility: The solvent must effectively dissolve the salicylaldehyde and, to a sufficient extent, the base and alkylating agent to allow the reaction to proceed homogeneously or effectively in a slurry. Salicylaldehyde is miscible with many common organic solvents like ethanol, acetone, and benzene but is only slightly soluble in water.[5][9][10][11]

  • Solvation of the Nucleophile: This is the most critical factor.

    • Protic Solvents (e.g., water, ethanol) possess O-H or N-H bonds. They can form a hydrogen-bond cage around the highly electronegative oxygen of the phenoxide anion. This solvation shell "shields" the oxygen, reducing its nucleophilicity and significantly slowing down the desired O-alkylation.[6][8] This can sometimes increase the proportion of C-alkylation.[8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) lack O-H or N-H bonds. While they can solvate the cation (e.g., K⁺), they leave the phenoxide anion relatively "naked" and highly reactive. This dramatically accelerates the rate of SN2 reactions and strongly favors O-alkylation.[3][6][8][12]

  • Reaction Rate: The SN2 mechanism is favored by polar aprotic solvents, which can stabilize the transition state without deactivating the nucleophile. Protic and apolar solvents tend to slow the reaction rate.[3]

Experimental Design: A Protocol for Solvent Screening

To empirically determine the optimal solvent, a parallel screening experiment is the most effective approach. This protocol outlines a general procedure for testing a candidate set of solvents.

Workflow Start Start: Parallel Reaction Setup (One for each solvent) Reagents Charge Flask: 1. Salicylaldehyde (1.0 eq) 2. Base (K₂CO₃, 2.0 eq) 3. Solvent Start->Reagents Stir Stir at RT (Formation of Phenoxide) Reagents->Stir Add_Halide Add Alkylating Agent (1.1 eq) Stir->Add_Halide Heat Heat to Reflux (e.g., 60-80 °C) Add_Halide->Heat Monitor Monitor Progress by TLC Heat->Monitor Workup Standard Workup: Filter, Extract, Wash, Dry Monitor->Workup Upon Completion Analyze Analyze Crude Product: Yield, ¹H NMR for Purity and O/C Ratio Workup->Analyze End End: Compare Results & Select Optimal Solvent Analyze->End

Figure 2: Experimental workflow for solvent screening.

Materials and Reagents
  • Salicylaldehyde (≥98%)

  • 1-(2-Chloroacetyl)piperidine (≥97%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Candidate Solvents (Anhydrous Grade Recommended):

    • Group A (Polar Aprotic): Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Acetone

    • Group B (Polar Protic): 2-Propanol (IPA), Ethanol (EtOH)

    • Group C (Less Polar): Tetrahydrofuran (THF), Toluene

  • Ethyl Acetate (EtOAc) for extraction

  • Brine and Deionized Water for washing

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

  • TLC plates (silica gel 60 F₂₅₄)

General Screening Procedure (per solvent)
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq), the chosen solvent (to make a ~0.2 M solution), and potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 1-(2-chloroacetyl)piperidine (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to a consistent temperature (e.g., 80 °C) or to a gentle reflux.

  • Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the salicylaldehyde spot indicates reaction completion.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Determine the crude yield and analyze by ¹H NMR to assess purity and confirm the structure.

Data Interpretation and Expected Outcomes

The choice of solvent is expected to have a dramatic impact on both the rate and outcome of the reaction. The following table summarizes the anticipated results based on established chemical principles.

Solvent Class Expected Rate Expected Yield O/C Selectivity Rationale & Mechanistic Insight
DMF Polar AproticVery FastHigh to ExcellentExcellent (O-alkylation)Excellent solvating power for the potassium phenoxide salt, leaving a highly reactive "naked" anion. Favors SN2.[3][6][12]
Acetonitrile Polar AproticFastHighExcellent (O-alkylation)A common and effective solvent for Williamson synthesis. Less viscous and has a lower boiling point than DMF, making workup easier.[3][13]
Acetone Polar AproticModerate to FastGood to HighVery Good (O-alkylation)A good, economical choice. Its lower boiling point may require longer reaction times compared to DMF or MeCN.
Ethanol / 2-Propanol Polar ProticVery SlowLow to ModerateModerate to PoorThe protic nature of the solvent will solvate and deactivate the phenoxide nucleophile via H-bonding, drastically reducing the rate of O-alkylation.[6][8]
Toluene Nonpolar AproticVery SlowVery LowPoorReactants, particularly the ionic phenoxide intermediate, have poor solubility. Reaction is unlikely to proceed efficiently without an additive.
THF Polar Aprotic (Less Polar)SlowLow to ModerateGoodWhile aprotic, its lower polarity compared to DMF or MeCN makes it less effective at solvating the ionic intermediate. Often used with stronger bases like NaH.[1]

Optimized Protocol using Acetonitrile

Based on extensive literature precedent for similar O-alkylations, acetonitrile offers an excellent balance of high reactivity, selectivity, and ease of workup.[3][13]

Safety Note: Alkylating agents such as chloroacetyl derivatives can be lachrymators and should be handled with care in a well-ventilated fume hood.[13]

Reagents and Stoichiometry
  • Salicylaldehyde: 10.0 g (81.9 mmol, 1.0 eq)

  • 1-(2-Chloroacetyl)piperidine: 15.7 g (90.1 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous: 33.9 g (245.7 mmol, 3.0 eq)

  • Acetonitrile (MeCN), anhydrous: 400 mL

Step-by-Step Procedure
  • Combine salicylaldehyde, potassium carbonate, and acetonitrile in a 1000 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Stir the yellow suspension vigorously for 15 minutes at room temperature.

  • Add the 1-(2-chloroacetyl)piperidine to the flask in one portion.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, or until TLC analysis confirms the consumption of salicylaldehyde.

  • Cool the reaction to room temperature. Filter the mixture through a coarse fritted funnel to remove the inorganic solids.

  • Rinse the solids thoroughly with ethyl acetate (~150 mL).

  • Combine the filtrate and washings and transfer to a separatory funnel. Wash with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude oil can be purified by column chromatography on silica gel if higher purity is required.

Advanced Technique: Phase Transfer Catalysis (PTC)

For reactions where solubility is a challenge, or to enable the use of less polar, less expensive solvents like toluene, Phase Transfer Catalysis (PTC) is a powerful alternative.[14]

A phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transport of the phenoxide anion from the solid phase (or an aqueous phase) into the organic phase where the alkylating agent resides.[15] This "in-phase" reaction can proceed under milder conditions and often with higher efficiency.[14][16]

PTC_Mechanism cluster_phases Two-Phase System (e.g., Solid/Liquid) cluster_solid Solid Phase cluster_organic Organic Phase (e.g., Toluene) Phenoxide_K Phenoxide-K⁺ (Immobile) PTC_Phenoxide [Q⁺][Phenoxide⁻] (Soluble Ion Pair) Base K₂CO₃ AlkylHalide Alkyl Halide (R-Cl) Product Product (R-O-Ar) PTC_Br PTC Catalyst [Q⁺][Br⁻] Product->PTC_Br 3. Catalyst Regeneration PTC_Phenoxide->AlkylHalide 2. SN2 Reaction PTC_Br->Phenoxide_K 1. Ion Exchange

Figure 3: Simplified mechanism of Phase Transfer Catalysis (PTC).

This approach can minimize the need for polar aprotic solvents, which can be advantageous from both a cost and environmental perspective.[14]

Conclusion

The successful O-alkylation of salicylaldehyde with 1-(2-chloroacetyl)piperidine is governed by a rational selection of the reaction solvent. The underlying SN2 mechanism is strongly favored by polar aprotic solvents , which enhance the nucleophilicity of the phenoxide intermediate without interfering sterically.

  • Recommendation: For high yields and excellent O-alkylation selectivity, Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are the premier choices.

  • Avoid: Protic solvents like alcohols should be avoided as they significantly hinder the reaction rate by solvating the nucleophile.

  • Alternative: Phase Transfer Catalysis offers a powerful strategy for using less polar solvents or for reactions under milder conditions.

By understanding the mechanistic role of the solvent, researchers can effectively optimize this valuable synthetic transformation, leading to higher yields, greater purity, and more efficient workflows.

References

  • Grokipedia. Salicylaldehyde. Available from: [Link]

  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (September 24, 2006). Molecules. Available from: [Link]

  • Scent.vn. Salicylaldehyde (CAS 90-02-8): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (August 02, 2012). Journal of the American Chemical Society. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (October 24, 2014). Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. (October 23, 2022). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. Available from: [Link]

  • Organic Syntheses. o-Formylphenoxyacetic acid. Available from: [Link]

  • Synthesis of O-acyl Salicylaldehyde Derivatives and Copolymerization of Bis-(2-formylphenyl) Fumarate with Methyl Methacrylate A. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. (August 05, 2025). Available from: [Link]

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (May 26, 2023). Available from: [Link]

  • One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. ACS Omega. Available from: [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (June 22, 2021). Journal of the Indian Chemical Society. Available from: [Link]

  • Chemistry Stack Exchange. Alternate pathway for Perkin reaction of salicylaldehyde. (December 23, 2024). Available from: [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (November 18, 2019). Available from: [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. (April 09, 2011). Available from: [Link]

  • Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. (March 05, 2025). Molecules. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing O-Alkylation in 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Synthesis

Subject: Troubleshooting Low Conversion Rates in Salicylaldehyde Alkylation Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

You are encountering low conversion rates in the synthesis of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde . This is a classic Williamson ether synthesis between salicylaldehyde (nucleophile) and 2-chloro-1-(piperidin-1-yl)ethanone (electrophile).

The Core Problem: Unlike its para-isomer (often used in Pitolisant synthesis), salicylaldehyde possesses a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl and the aldehyde carbonyl.[1] This 6-membered chelate ring significantly stabilizes the phenol, increasing its pKa and reducing the kinetic availability of the phenolate anion.

If your conversion is stalling at <50%, it is likely due to incomplete deprotonation or poor nucleophilicity caused by this IHB, combined with the steric hindrance of the ortho-substitution.

Module 1: Diagnostic Troubleshooting Guide

Issue 1: The "Stalled" Reaction (Starting Material Persists > 24h)

Symptom: TLC shows a strong spot for salicylaldehyde; the product spot is faint. Root Cause: The electrophile (alkyl chloride) is sluggish, and the base is too weak to break the intramolecular H-bond effectively in the chosen solvent.

  • Corrective Action: Implement the Finkelstein Modification .

    • The Fix: Add 0.1 – 0.2 equivalents of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

    • The Science: The iodide anion displaces the chloride on the linker in situ to form a highly reactive alkyl iodide. The phenolate then attacks the iodide (a much better leaving group), accelerating the rate by orders of magnitude.

  • Solvent Switch: If using Acetone, switch to Acetonitrile (MeCN) or DMF . Acetone reflux (56°C) is often insufficient to overcome the activation energy required for ortho-alkylation.

Issue 2: Darkening/Tars & Low Yield (High Baseline)

Symptom: Reaction mixture turns black; multiple spots on TLC. Root Cause: Aldol Condensation or Cannizzaro Reaction .

  • The Fix:

    • Avoid Strong Hydroxides: Do not use NaOH or KOH if possible. These strong bases can attack the aldehyde moiety, causing self-condensation (Aldol) or disproportionation (Cannizzaro).

    • Use Carbonates: Stick to K₂CO₃ or Cs₂CO₃ . Cesium carbonate is particularly effective ("The Cesium Effect") because the large cesium cation disrupts the tight ion pair, making the phenolate "naked" and more reactive.

Issue 3: Product Trapped in Emulsion

Symptom: During workup, layers do not separate; product yield is artificially low. Root Cause: The piperidine moiety acts as a base/surfactant.

  • The Fix:

    • Do not wash with strong acid (HCl), as this will protonate the piperidine nitrogen and drag the product into the aqueous phase.

    • Wash with saturated NH₄Cl or brine. If an emulsion forms, filter through a Celite pad to break it.

Module 2: The "Gold Standard" Protocol

This protocol is optimized to overcome the intramolecular H-bond of salicylaldehyde.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 2-Chloro-1-(piperidin-1-yl)ethanone (1.1 equiv)

  • K₂CO₃ (anhydrous, granular) (2.0 equiv)

  • KI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF.

Step-by-Step Procedure:

  • Pre-Activation (Critical): Charge the flask with Salicylaldehyde, K₂CO₃, and solvent. Stir at 60°C for 30 minutes before adding the alkyl halide.

    • Why? This ensures the intramolecular H-bond is broken and the phenolate is fully formed before the electrophile is introduced.

  • Addition: Add the 2-Chloro-1-(piperidin-1-yl)ethanone and the KI catalyst.

  • Reaction: Heat to reflux (80-82°C for MeCN) for 6–12 hours. Monitor by TLC.[2][3]

  • Workup: Cool to RT. Filter off the inorganic solids (KCl/KI). Concentrate the filtrate. Dissolve residue in EtOAc, wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

Module 3: Visualizing the Challenge

Diagram 1: The Intramolecular Barrier & Solution

This diagram illustrates why the reaction fails without proper activation and how the Finkelstein catalyst solves the kinetic trap.

G Salicyl Salicylaldehyde (Stable H-Bond) Phenolate Phenolate Anion (Nucleophile) Salicyl->Phenolate Deprotonation (Requires Heat) Base Base (K2CO3) Base->Phenolate Product Target Ether Product Phenolate->Product Slow Attack Phenolate->Product FAST Attack AlkylCl Alkyl Chloride (Slow Electrophile) AlkylI Alkyl Iodide (Fast Electrophile) AlkylCl->AlkylI Cl/I Exchange KI KI Catalyst (Finkelstein) KI->AlkylI AlkylI->Product

Caption: The Finkelstein modification converts the sluggish Alkyl Chloride into a reactive Alkyl Iodide, bypassing the kinetic stall caused by the stable Salicylaldehyde H-bond.

Module 4: Comparative Data & Solvent Selection

The choice of solvent dramatically impacts the reaction rate due to the "Naked Anion" effect.

SolventDielectric ConstantReaction RateRisk ProfileRecommendation
Acetone 20.7SlowLow (Easy removal)Avoid (Temp too low to break H-bond)
Acetonitrile 37.5Moderate-High Low (Easy removal)Recommended (Good balance)
DMF 36.7HighHigh (Hard to remove)Use only if MeCN fails
Ethanol 24.5Very SlowHigh (Solvolysis)Do Not Use (Protic solvents kill nucleophilicity)

FAQ: Rapid Response

Q: Can I use NaH (Sodium Hydride) to force the reaction? A: Yes, but proceed with caution. NaH is excellent for breaking the intramolecular H-bond. However, you must conduct the deprotonation at 0°C in dry DMF/THF to avoid reducing the aldehyde or causing polymerization. If you use NaH, do not add the alkyl halide until hydrogen evolution ceases.

Q: Why is my product yield lower than the para-isomer reported in literature? A: This is expected. The ortho-aldehyde exerts a steric clash with the incoming linker and an electronic deactivation via the H-bond. Literature yields for para-isomers (like in Pitolisant precursors) are typically 85-95%; expect 60-75% for the ortho-isomer even under optimized conditions.

Q: I see a new spot that doesn't move on TLC (Baseline). What is it? A: This is likely the carboxylic acid formed by air oxidation of your aldehyde (Salicylic acid derivative). Ensure you are running the reaction under an inert atmosphere (Nitrogen or Argon).

References

  • Arkivoc. (2009).[4] Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives (Related Pitolisant/Linker Chemistry). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. [Link]

  • Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde? (Acidity and Reactivity Analysis). [Link]

Sources

Purification strategies for removing impurities from 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this key chemical intermediate. This guide provides in-depth, field-tested solutions and protocols to diagnose and resolve common purification hurdles.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile is intrinsically linked to the synthetic route used to prepare the target compound.

Q1: What are the common synthetic routes to 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde and their associated impurities?

There are two primary synthetic pathways to this molecule, each with a unique set of potential process-related impurities.

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Amide Coupling Salicylaldehyde Salicylaldehyde Product_A Target Molecule Salicylaldehyde->Product_A + Chloroacetamide 2-chloro-1-(piperidin-1-yl)ethanone Chloroacetamide->Product_A + Base Base (e.g., K2CO3) Base->Product_A Phenoxyacetic_acid (2-formylphenoxy)acetic acid Product_B Target Molecule Phenoxyacetic_acid->Product_B + Piperidine Piperidine Piperidine->Product_B + Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Product_B

Caption: Common synthetic routes to the target molecule.

Route A: Williamson Ether Synthesis This SN2 reaction involves the alkylation of a phenoxide with an alkyl halide.[1] In this case, salicylaldehyde is deprotonated by a base and reacted with 2-chloro-1-(piperidin-1-yl)ethanone.

Table 1: Potential Impurities from Williamson Ether Synthesis

Impurity Name Structure Source of Formation
Salicylaldehyde 2-hydroxybenzaldehyde Unreacted starting material.
2-chloro-1-(piperidin-1-yl)ethanone ClCH₂CON(C₅H₁₀) Unreacted starting material.
C-Alkylated Isomer 3- or 5-{[2-oxo-2-(1-piperidinyl)]ethyl}salicylaldehyde Alkali phenoxides can undergo competitive C-alkylation in addition to the desired O-alkylation, especially with certain solvents and counter-ions.[2]
Elimination Product N,N-pentamethylene-2-ethenamide If a strong, sterically hindered base is used, it can promote an E2 elimination reaction with the alkyl halide instead of substitution.[3][4]

| (2-formylphenoxy)acetic acid | HOOCCH₂O(C₆H₄)CHO | Hydrolysis of the amide group of the target molecule during work-up or from hydrolysis of the starting chloroacetamide. |

Route B: Amide Coupling This route involves forming an amide bond between a carboxylic acid and an amine, facilitated by a coupling reagent.[5]

Table 2: Potential Impurities from Amide Coupling

Impurity Name Structure Source of Formation
(2-formylphenoxy)acetic acid HOOCCH₂O(C₆H₄)CHO Unreacted starting material.
Piperidine C₅H₁₁N Unreacted starting material.
N-Acylurea Byproduct Forms from an O-to-N acyl migration side reaction when using carbodiimide coupling reagents like DCC or EDC.[6]
Coupling Agent Residues HOBt, HATU, etc. Remnants and byproducts of the coupling additives used to activate the carboxylic acid and minimize racemization.[7]

| Guanidinium byproduct | Byproduct | Excess aminium-based coupling reagents (HBTU, HATU) can react with the N-terminus of an amine to form a stable guanidinium species that caps the reaction.[7] |

Section 2: Purification Strategy Selection

Choosing the right purification strategy is critical for efficiency and success. The choice depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q2: How do I select the most appropriate purification method for my crude product?

The following decision tree provides a logical workflow for selecting a purification strategy based on an initial analysis of the crude material by Thin Layer Chromatography (TLC).

G start Crude Product tlc Analyze by TLC start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization One major spot; minor baseline or well-separated spots chromatography Flash Column Chromatography decision->chromatography Multiple spots with close Rf values or streaks extraction Acid-Base Extraction decision->extraction Significant acidic or basic impurities present (e.g., unreacted acid/amine) final_product Pure Product (Verify by HPLC, NMR, MS) recrystallization->final_product chromatography->final_product extraction->decision Re-analyze crude

Sources

Identifying degradation products of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPEB-HPLC-DEV Status: Open Assigned Specialist: Senior Application Scientist Subject: Identification of Degradation Products & Method Optimization

Executive Summary

You are analyzing 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (hereafter referred to as OPEB ). This molecule is a bifunctional intermediate often used in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant analogs).

Its structure contains two labile moieties critical for stability indicating methods (SIM):

  • Benzaldehyde group: Highly susceptible to autoxidation to benzoic acid.

  • Amide linker (Piperidinyl-oxo-ethoxy): Susceptible to hydrolytic cleavage under stress conditions.

This guide addresses the separation of these specific impurities and troubleshooting common HPLC artifacts.

Part 1: Degradation Pathways & Expected Impurities

User Question: "I am seeing extra peaks in my stability samples. What are the most likely degradation products I should target?"

Specialist Response: Based on the functional group chemistry of OPEB, you are likely observing Oxidation (primary) and Hydrolysis (secondary) products.

Degradation Logic Map

The following diagram illustrates the chemical fate of OPEB under stress conditions. Use this to identify your unknown peaks.

DegradationPathways Parent Parent: OPEB (Aldehyde + Amide) Oxidation Oxidation (Air/Light) Parent->Oxidation O2 / UV Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis pH < 3 or pH > 9 Methanol Solvent: Methanol Parent->Methanol Dissolution Impurity_A Impurity A: Carboxylic Acid 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzoic acid (Major Degradant) Oxidation->Impurity_A +16 Da (Mass Shift) Impurity_B Impurity B: Ether Acid 2-(2-Formylphenoxy)acetic acid Hydrolysis->Impurity_B Cleavage Impurity_C Impurity C: Piperidine (Elutes in Void/Low UV) Hydrolysis->Impurity_C Cleavage Artifact_D Artifact D: Hemiacetal (Broad/Split Peak) Methanol->Artifact_D Reversible Reaction

Figure 1: Predicted degradation and artifact pathways for OPEB. Impurity A is the most common degradant observed in stability studies.

Part 2: Troubleshooting & FAQs
Issue 1: Peak Splitting & "Ghost" Peaks

Q: "My main peak looks split or has a broad shoulder when I use Methanol as a diluent. Is the column failing?"

A: This is likely not a column failure. This is a classic Hemiacetal Artifact .

  • Mechanism: Aldehydes react reversibly with primary alcohols (like Methanol) to form hemiacetals. In the HPLC column, the equilibrium between the aldehyde and hemiacetal forms can cause peak broadening or splitting.

  • The Fix:

    • Switch Diluent: Dissolve your sample in Acetonitrile (ACN) or a mixture of ACN/Water. Avoid Methanol in the sample solvent.

    • Check Mobile Phase: If your mobile phase is Methanol-based, the reaction is constant. Switch to an Acetonitrile/Buffer system.

Issue 2: Resolution of Oxidation Impurity (Impurity A)

Q: "I cannot separate the parent OPEB from the oxidation impurity (Impurity A). They co-elute."

A: You must exploit the pKa difference .

  • Parent (OPEB): Neutral (Aldehyde) / Weakly Basic (Tertiary amide is neutral, but piperidine ring would be basic if free; here it is capped). Effectively neutral in RP-HPLC.

  • Impurity A (Benzoic Acid derivative): Acidic (pKa ~4.2).

  • The Fix:

    • Low pH Method (Recommended): Use a mobile phase pH of 2.5 - 3.0 (Phosphate or Formate buffer). This suppresses the ionization of the acid (Impurity A), making it more hydrophobic and increasing its retention, often resolving it from the parent.

    • Mid pH Method: At pH 6.0, Impurity A is ionized (carboxylate) and will elute much earlier (near the void volume). This is good for rapid screening but bad for resolution if other polar impurities exist.

Issue 3: Identification Confirmation

Q: "How do I confirm these peaks without standards?"

A: Use LC-MS/MS or a Diode Array Detector (DAD).

  • UV Profile: The parent and Impurity A (Benzoic acid) will have similar UV spectra (benzaldehyde

    
     transitions), but the acid may show a slight hypsochromic shift (blue shift).
    
  • Mass Spec Targets:

CompoundDescriptionExpected Mass (M+H)+Delta Mass
Parent OPEB~248.13 DaReference
Impurity A Oxidation (Acid)~264.13 Da+16 Da
Impurity B Hydrolysis (Ether Acid)~181.05 Da-67 Da (Loss of Piperidine)
Part 3: Recommended HPLC Protocol

To ensure separation of the parent from the oxidative benzoic acid impurity, use the following "Self-Validating" protocol. This method uses a gradient to catch both polar degradants and the non-polar parent.

Method Parameters:

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard stationary phase for aromatic separation.
Mobile Phase A 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0)Acidic pH keeps Impurity A protonated for better peak shape and retention.
Mobile Phase B Acetonitrile (ACN)ACN prevents hemiacetal formation (unlike MeOH).
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 254 nm (Primary), 210 nm (Impurity B)254 nm is specific for the benzaldehyde/benzoic ring.
Diluent 50:50 ACN:WaterMatches initial gradient strength; prevents solvent shock.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Initial hold for polar hydrolysis products.
5.010Isocratic hold.
20.080Linear ramp to elute Parent and Impurity A.
25.080Wash column.
25.110Re-equilibration.
30.010End of Run.
References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] Geneva: ICH, 2003.

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH, 2005.

  • U.S. Food and Drug Administration (FDA). Review of Benzaldehyde Derivatives and HPLC Stability. (General Reference for Benzaldehyde Oxidation Mechanisms).

  • PubChem. Compound Summary: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde. National Library of Medicine.

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (CAS: 17172-62-2). It is structured to assist analytical chemists and synthetic researchers in validating structural integrity, distinguishing the product from precursors, and troubleshooting common spectral anomalies related to amide rotamers.

Executive Summary & Molecular Context

This compound serves as a critical O-alkylated salicylaldehyde intermediate , often used in the synthesis of complex heterocycles (e.g., benzofurans) or as a linker in medicinal chemistry (PROTACs).

Structurally, it combines three distinct magnetic environments:

  • The Electrophilic Core: An ortho-substituted benzaldehyde.

  • The Linker: An oxy-acetamide bridge (

    
    ).
    
  • The Amide Moiety: A piperidine ring attached via a tertiary amide bond.

Critical Analytical Challenge: The tertiary amide bond exhibits restricted rotation at room temperature (partial double bond character between


). This frequently causes signal broadening or "splitting" of the piperidine protons, which inexperienced researchers often misinterpret as impurities.

Comparative Analysis: Analytical Methods

To ensure authoritative structural confirmation, we compare the standard analytical approach against high-fidelity alternatives.

FeatureMethod A: Standard 1D 1H NMR (CDCl3, 298 K) Method B: High-Performance VT-NMR (DMSO-d6, 350 K)
Primary Use Routine purity check.Detailed structural characterization & publication data.
Resolution Moderate. Piperidine

-protons often appear as broad humps or split multiplets due to slow rotation.
High. Elevated temperature accelerates rotation, coalescing rotamers into sharp, defined signals.
Solvent Effect Good solubility; clear aromatic region.Excellent solubility; shifts water peak, potentially obscuring linker region if wet.
Cost/Time Low / 5 mins.High / 30-45 mins (equilibration time).
Recommendation Sufficient for reaction monitoring. Required for full characterization if rotamers obscure integration.

Detailed Peak Assignment & Interpretation

The following data is based on a standard 400 MHz spectrum in


.
Table 1: Chemical Shift Assignment
Region

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
Aldehyde 10.45 Singlet (

)
1H

Highly deshielded; diagnostic for oxidation state.
Aromatic 7.84 Doublet of Doublets (

)
1H

Ortho to aldehyde; deshielded by carbonyl anisotropy.
Aromatic 7.52 Multiplet (

)
1H

Para to ether linkage.
Aromatic 7.05 Multiplet (

)
1H

Meta to aldehyde.
Aromatic 6.92 Doublet (

)
1H

Ortho to ether; shielded by electron donation from Oxygen.
Linker 4.82 Singlet (

)
2H

Key confirmation peak. Deshielded by adjacent O and C=O.
Piperidine 3.55 & 3.42 Broad/Multiplets4H


-protons. Often split into two 2H groups (syn/anti) due to amide resonance.
Piperidine 1.55 - 1.68 Multiplets (

)
6H


and

protons of the ring.
Expert Insight: The Rotamer Effect

In the piperidine ring, the protons alpha to the nitrogen (


) are magnetically non-equivalent at room temperature.
  • Observation: You may see two distinct peaks around 3.4–3.6 ppm, or a very broad "hump."

  • Validation: Do not integrate these as impurities. Heat the sample to 50°C (if using DMSO/DMF) or check the integration sum. If the sum equals 4H, it is the piperidine ring.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To prevent concentration-dependent shifting of the amide signals.

  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Add 0.6 mL of CDCl3 (neutralized with basic alumina if the aldehyde is acid-sensitive) or DMSO-d6 .

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended inorganic salts (

    
     carryover) which cause line broadening.
    
  • Shimming: Automated gradient shimming is usually sufficient, but manual adjustment of Z1/Z2 is recommended if the aldehyde peak (10.45 ppm) is split.

Protocol B: Synthesis & Isolation Workflow

Context for understanding potential impurities.

SynthesisWorkflow Start Salicylaldehyde (Starting Material) Reaction Reaction: K2CO3, ACN, Reflux (O-Alkylation) Start->Reaction Reagent 2-Chloro-1-(piperidin-1-yl)ethanone (Alkylating Agent) Reagent->Reaction Workup Workup: Filter salts, Evaporate ACN Dissolve in DCM, Wash w/ Water Reaction->Workup Product Target: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Workup->Product Impurity1 Impurity A: Unreacted Salicylaldehyde (Check ~11 ppm OH) Workup->Impurity1 If incomplete Impurity2 Impurity B: Hydrolyzed Reagent (Check ~4.2 ppm Cl-CH2-COOH) Workup->Impurity2 Side reaction

Figure 1: Synthesis workflow highlighting origin of potential spectral impurities.

Structural Confirmation Logic (Decision Tree)

Use this logic flow to confirm the structure if the spectrum is ambiguous.

AssignmentLogic Start Analyze 1H Spectrum CheckAldehyde Signal at ~10.4 ppm? Start->CheckAldehyde Decision1 Confirm Benzaldehyde Core CheckAldehyde->Decision1 Yes Issue1 Check for Oxidation (Benzoic Acid ~10-13 ppm broad) CheckAldehyde->Issue1 No/Shifted CheckLinker Singlet at ~4.8 ppm? Decision2 Confirm Ether Linkage CheckLinker->Decision2 Yes (2H) Issue2 Suspect N-alkylation (Linker would be different shift) CheckLinker->Issue2 No CheckPiperidine Multiplets 1.5-1.7 & 3.4-3.6? Decision3 Confirm Amide Sidechain CheckPiperidine->Decision3 Yes Decision1->CheckLinker Decision2->CheckPiperidine

Figure 2: Step-by-step logic for validating the 1H NMR spectrum.

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. John Wiley & Sons.[1] (Standard text for chemical shift substituent effects).

  • Synthesis of O-alkylated salicylaldehydes. Organic Syntheses, Coll. Vol. 4, p. 444 (1963). Link (Foundational method for salicylaldehyde alkylation).

  • Amide Rotational Barriers. Stewart, W. E., & Siddall, T. H. "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews, 70(5), 517–551. Link (Authoritative source on piperidine amide rotamers).

  • Benzaldehyde NMR Data. National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web: SDBS-No. 1878. Link (Reference for the benzaldehyde core shifts).

Sources

Mass spectrometry fragmentation patterns of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Mass Spectrometry Characterization: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Executive Summary & Molecule Profile

Target Analyte: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde CAS Registry Number: 125418-89-5 Molecular Formula: C₁₄H₁₇NO₃ Exact Mass: 247.1208 Da Role: Key synthetic intermediate (Scaffold: Aryloxyacetyl piperidine), often associated with the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant analogs) and anticholinergic agents.

This guide provides a technical comparison of mass spectrometry (MS) fragmentation pathways for this specific intermediate. It contrasts Electrospray Ionization (ESI) —the standard for LC-MS purity checks—against Electron Ionization (EI) , used for structural fingerprinting. The goal is to equip researchers with diagnostic ions to validate synthesis success and identify impurities.

Technical Analysis: Fragmentation Mechanics

To interpret the mass spectrum correctly, one must understand the lability of the three distinct functional moieties within the molecule:

  • The Piperidine Amide: A stable tertiary amide, prone to

    
    -cleavage and ring fragmentation.
    
  • The Ether Linker: The weak point for inductive cleavage, separating the aromatic head from the aliphatic tail.

  • The Ortho-Substituted Benzaldehyde: Highly reactive; the ortho position allows for unique "proximity effects" (cyclization) not seen in meta or para isomers.

Mechanism 1: ESI-MS/MS (Collision Induced Dissociation)
  • Precursor: [M+H]⁺ at m/z 248.13 .

  • Primary Pathway (Amide Hydrolysis-like): The protonated amide bond weakens. Collision energy (CE) drives the loss of the piperidine moiety as a neutral molecule (85 Da) or protonated ion.

  • Secondary Pathway (Ortho-Effect): The aldehyde oxygen can nucleophilically attack the ether linkage or the amide carbonyl, facilitating the loss of small neutrals (H₂O, CO).

Mechanism 2: EI-MS (70 eV)
  • Precursor: M⁺˙ at m/z 247.1 .

  • Radical Localization: The radical typically localizes on the nitrogen lone pair or the aromatic ring.

  • Diagnostic Cleavage: Strong

    
    -cleavage adjacent to the nitrogen atom generates stable iminium ions (m/z 84/85).
    

Comparative Guide: ESI vs. EI Performance

This section compares the two dominant ionization modes. For routine purity analysis in drug development, ESI is preferred. For unknown identification (impurity profiling), EI provides a richer structural fingerprint.

FeatureMethod A: ESI-QTOF (Positive Mode) Method B: EI-GC/MS (70 eV)
Parent Ion [M+H]⁺ 248.13 (Dominant, often Base Peak)M⁺˙ 247.1 (Weak to Moderate intensity)
Base Peak Often m/z 248 (Soft ionization preserves intact ion) or m/z 163 (Acylium ion).m/z 84 (Piperidine ring fragment) or m/z 77 (Phenyl).
Key Fragment 1 m/z 163.04 (Loss of Piperidine, C₉H₇O₃⁺)m/z 84.08 (C₅H₁₀N⁺, Piperidinyl cation)
Key Fragment 2 m/z 121.03 (Salicylaldehyde cation, C₇H₅O₂⁺)m/z 105.03 (Benzoyl cation, loss of linker)
Key Fragment 3 m/z 86.09 (Protonated Piperidine, C₅H₁₂N⁺)m/z 77.04 (Phenyl cation, C₆H₅⁺)
Structural Insight Confirms molecular weight and presence of the amide linker.Confirms the piperidine ring structure and aromatic core.
Recommended For LC-MS Purity Checks during synthesis.Impurity Profiling & Library Matching.

Experimental Protocol: ESI-MS/MS Characterization

Use this self-validating protocol to confirm the identity of the intermediate.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% FA.

Workflow:

  • Sample Prep: Dissolve 1 mg of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde in 1 mL ACN. Dilute 1:100 into 50:50 ACN:Water.

  • Direct Infusion: Infuse at 10 µL/min into a Q-TOF or Triple Quadrupole MS.

  • Source Settings:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

  • MS/MS Ramp:

    • Select precursor 248.1 .

    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

  • Validation Criteria (Pass/Fail):

    • Pass: Observation of parent 248.1 and daughter ions 163.0 and 86.1.

    • Fail: Presence of m/z 122 (Salicylaldehyde) without collision energy suggests degradation (hydrolysis) of the sample before analysis.

Visualization: Fragmentation Pathway[1]

The following diagram maps the logical fragmentation tree for the ESI+ mode, highlighting the critical "Ortho-Effect" specific to this benzaldehyde derivative.

Fragmentation Parent [M+H]+ m/z 248.13 (Parent) Acylium Acylium Ion m/z 163.04 [Ph(CHO)-O-CH2-CO]+ Parent->Acylium Loss of Piperidine (-85 Da) Amide Bond Break Piperidine Piperidine Ion m/z 86.10 [C5H12N]+ Parent->Piperidine Charge Retention on N Salicyl Salicylaldehyde Ion m/z 121.03 [C7H5O2]+ Acylium->Salicyl Loss of Ketene (-42 Da) Benzofuran Benzofuran Cation m/z 119.05 (Cyclization/Loss of CO2) Acylium->Benzofuran Loss of CO2 (-44 Da) Intramolecular Rearrangement Tropylium Tropylium-like m/z 91.05 [C7H7]+ Salicyl->Tropylium Loss of CO/O

Figure 1: Predicted ESI-MS/MS fragmentation tree for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde. The formation of the Acylium ion (m/z 163) is the primary diagnostic event.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzaldehyde, 2-ethoxy-."[1] NIST Chemistry WebBook, SRD 69. Accessed 2024.[2] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • GuideChem. "2-[2-Oxo-2-(1-Piperidinyl)Ethoxy]Benzaldehyde Properties and Spectral Data." Accessed 2024.[2] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for ortho-effect in substituted benzenes).

Sources

Technical Guide: HPLC Method Development for 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Assaying 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Challenge

2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (OPEB) is a critical intermediate in the synthesis of histamine H3 receptor antagonists, most notably Pitolisant (Wakix®). Structurally, it combines a reactive benzaldehyde moiety with a piperidine-amide side chain.

The analytical challenge lies not in the main peak, but in the divergent physicochemical properties of its impurities . The synthesis typically involves the alkylation of salicylaldehyde. Therefore, the method must resolve:

  • The Analyte (OPEB): A neutral amide with moderate polarity.

  • Salicylaldehyde (Starting Material): A phenolic acid (pKa ~8.3).

  • Piperidine (Degradant/Reagent): A strong base (pKa ~11.2).

  • Chloro-acetamide derivatives: Neutral alkylating agents.

This guide compares the performance of a standard Generic Gradient (Neutral pH) against an Optimized Acidic Phosphate Method , demonstrating why pH control is the non-negotiable factor for this specific assay.

Chemical Context & Impurity Origins[1]

To develop a robust method, we must first map the "Kill Steps"—where impurities originate.

SynthesisPath cluster_impurities Critical Separation Targets Sal Salicylaldehyde (Phenolic Impurity) Product OPEB (Target Analyte) (Neutral Amide) Sal->Product Alkylation Reagent 2-Chloro-1-(piperidin-1-yl)ethanone (Neutral Impurity) Reagent->Product + Base Base Base (K2CO3) Base->Product Degradant Piperidine (Basic Degradant) Product->Degradant Hydrolysis (Stress)

Figure 1: Synthesis pathway of OPEB showing the origin of acidic (Salicylaldehyde) and basic (Piperidine) impurities.

Comparative Methodology: Why "Standard" Fails

Many labs attempt a generic "Screening Gradient" (Water/Acetonitrile, no buffer) or GC-FID. Below is the data-driven comparison of why these alternatives fail for OPEB.

Table 1: Performance Comparison of Analytical Approaches
FeatureMethod A: GC-FID Method B: HPLC (Neutral Gradient) Method C: HPLC (Acidic Phosphate) [Recommended]
Principle Volatility separationPolarity separation (Water/ACN)Ion-suppression RP-HPLC (pH 2.8)
OPEB Peak Broad (Thermal instability risk)SharpSharp
Salicylaldehyde Good separationSplit/Tailing (Partial ionization)Sharp (Fully protonated)
Piperidine Good separationSevere Tailing (Silanol interaction)Sharp (Silanol suppression)
LOD (Sensitivity) ModerateHighUltra-High
Suitability Process Control (IPC) onlyQuick Look (R&D)Release Testing / Stability
The "Why" Behind the Failure
  • GC-FID Failure: While OPEB is stable enough for GC, the amide bond can degrade at high injector temperatures (>250°C), leading to false "Piperidine" impurity peaks.

  • Neutral HPLC Failure: At pH 7.0, residual silanols on the C18 column are ionized (SiO⁻). Any trace Piperidine (protonated cation at pH 7) will bind ionically to the column, causing massive tailing and variable retention times. Simultaneously, Salicylaldehyde may partially ionize, leading to peak broadening.

The Optimized Protocol (Method C)

This method utilizes pH 2.8 Phosphate Buffer .[1] This specific pH is chosen because it is:

  • Well below the pKa of Salicylaldehyde (keeping it neutral/retained).

  • Low enough to protonate column silanols (suppressing cation-exchange with Piperidine).

Chromatographic Conditions[2][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (3.5 µm provides better resolution than 5 µm for closely eluting isomers).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.8 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Benzaldehyde absorption max) and 210 nm (Amide/Piperidine detection).

  • Injection Volume: 10 µL.

Gradient Program[4][5]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Retain polar degradants)
2.09010Start Gradient
15.04060Elute OPEB & Hydrophobic impurities
18.01090Column Wash
20.01090Hold Wash
20.19010Re-equilibration
25.09010End of Run
Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: 0.5 mg/mL OPEB in Diluent. Sonicate for 5 mins to ensure dissolution of the amide.

Method Validation Workflow

To ensure Scientific Integrity (E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

ValidationFlow Start Method Optimization (pH 2.8 Selection) Spec Specificity (Inject Impurity Mix) Start->Spec Pass Resolution > 2.0 Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy/Recovery (Spike at 80, 100, 120%) Lin->Acc R² > 0.999 Rob Robustness (pH ±0.2, Flow ±0.1) Acc->Rob Recovery 98-102% Final Final Standard Operating Procedure Rob->Final

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Experimental Data (Typical Results)
ParameterAcceptance CriteriaTypical Result (Method C)
Specificity No interference at retention time of OPEBPure peak (Purity Angle < Purity Threshold)
Resolution (Rs) > 2.0 between OPEB and Salicylaldehyde4.5
Tailing Factor (T) < 2.01.1 (Excellent symmetry due to pH control)
Linearity (R²) > 0.9990.9998
Precision (RSD) < 2.0% (n=6)0.4%

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Observation: A small peak appears at RRT 0.9 in the blank or standard after 24 hours. Root Cause: The benzaldehyde moiety is susceptible to oxidation (forming the benzoic acid derivative) or acetal formation if methanol is used as a solvent. Solution:

  • Use Acetonitrile instead of Methanol in the mobile phase and diluent to prevent acetal/hemiacetal formation.

  • Prepare standards fresh or store at 4°C protected from light (amber vials).

Piperidine Detection

Observation: Piperidine impurity is not visible at 254 nm. Root Cause: Piperidine lacks a chromophore. Solution: Use 210 nm for the impurity profile run. While the mobile phase (Phosphate/ACN) has some UV cutoff issues at 200nm, 210nm is generally stable. Alternatively, use a Refractive Index (RI) detector or CAD (Charged Aerosol Detector) if high-sensitivity piperidine quantitation is required.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • European Medicines Agency. (2019).[2] Assessment Report: Wakix (Pitolisant).[3][4] (Provides context on the synthesis and impurity controls of Pitolisant intermediates). Link

  • PubChem. (n.d.). Compound Summary: Pitolisant.[3][2][5][6] National Library of Medicine. (Structural data for OPEB analogues). Link

Sources

Comparing reactivity of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde with other alkoxy benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde against standard alkoxy benzaldehydes. This document is structured for researchers requiring actionable data on reactivity profiles, synthetic risks, and experimental optimization.

Executive Summary & Compound Profile

Target Molecule (TM): 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde CAS: 125418-89-5 (Generic structure class) Core Structure: Salicylaldehyde core functionalized at the ortho-position with a 2-(piperidin-1-yl)-2-oxoethyl moiety.

The Comparator Class:

  • Standard: o-Anisaldehyde (2-Methoxybenzaldehyde) – The baseline for steric/electronic effects.

  • Steric Analog: 2-(Benzyloxy)benzaldehyde – Mimics the bulk but lacks the polar amide tail.

Key Findings: Unlike simple alkoxy benzaldehydes, the Target Molecule (TM) possesses a "Trojan Horse" side chain. While o-anisaldehyde acts purely as an electrophile, the TM contains an acidic methylene group (


-to-carbonyl) within its ether tail. This introduces a bimodal reactivity profile :
  • Intermolecular: It functions as a sterically hindered aldehyde in Knoevenagel condensations.

  • Intramolecular: Under basic conditions, it exhibits a high propensity for cyclization to form 3-carbamoylbenzofurans , a pathway unavailable to o-anisaldehyde.

Electronic & Steric Profiling

The reactivity differences are governed by the competition between the inductive withdrawal of the amide tail and its massive steric bulk.

Featureo-Anisaldehyde (Standard)Target Molecule (TM)Impact on Reactivity
Ortho-Substituent -O-CH3-O-CH2-C(=O)-N(CH2)5TM is significantly bulkier.
Electronic Effect Strong +R (Donating)+R (Donating) / -I (Withdrawing)The carbonyl group in the TM tail exerts a -I effect, making the ether oxygen less donating than in anisaldehyde. Result: TM aldehyde is electronically more electrophilic.
Steric Cone Small (< 4 Å)Large (> 8 Å)The piperidine ring creates a "steric wall" around the aldehyde, hindering the approach of bulky nucleophiles.
Solubility LipophilicAmphiphilicThe piperidine amide tail enhances solubility in polar aprotic solvents (DMF, DMSO) and ensures better compatibility with biological assays.
Visualization: Steric & Electronic Interaction Map

ReactivityMap Substituent Ortho-Substituent Anis_Group Methoxy (-OMe) +R Effect Dominant Substituent->Anis_Group Standard TM_Group Piperidinyl-acetamide -I Effect (from C=O) Substituent->TM_Group Target Aldehyde Aldehyde Carbon (C=O) Nucleophile Incoming Nucleophile Anis_Reactivity Deactivated Electrophile Low Steric Hindrance Anis_Group->Anis_Reactivity Strong Donation Anis_Reactivity->Aldehyde Slow Reaction TM_Sterics High Steric Bulk (Piperidine Ring) TM_Group->TM_Sterics Physical Block TM_Reactivity Activated Electrophile BUT Kinetically Hindered TM_Group->TM_Reactivity Weak Donation TM_Sterics->Nucleophile Blocks Approach TM_Reactivity->Aldehyde Fast Reaction (if unhindered)

Caption: Comparative logic flow showing how the Target Molecule's electronic activation is often masked by its steric hindrance.

Reactivity Case Studies

Case A: Knoevenagel Condensation (Intermolecular)

Reaction: Aldehyde + Active Methylene (e.g., Malononitrile)


 Benzylidene derivative.
  • Standard (o-Anisaldehyde): Reacts cleanly. The methoxy group slows the reaction slightly compared to benzaldehyde but yields are high (>90%).

  • Target Molecule:

    • Rate: Slower. The piperidine tail blocks the "Burgi-Dunitz" trajectory for bulky nucleophiles.

    • Optimization: Requires higher temperatures (refluxing ethanol/toluene) or stronger catalysts (Piperidine/Acetic Acid system) compared to anisaldehyde.

    • Risk: If the base concentration is too high, the intramolecular pathway (Case B) competes.

Case B: The "Hidden" Intramolecular Cyclization (Benzofuran Formation)

This is the critical differentiator. The TM contains an active methylene group (-O-CH2-C=O) capable of enolization. In the presence of base (e.g., DBU, NaOEt), the enolate can attack the ortho-aldehyde.

  • Mechanism: Intramolecular Aldol Condensation

    
     Dehydration.
    
  • Product: 3-(Piperidine-1-carbonyl)benzofuran .

  • Significance: This reaction is impossible for o-anisaldehyde. It represents a synthetic failure mode if the goal is Knoevenagel condensation, but a high-value synthetic route if the goal is benzofuran synthesis.

Visualization: Competing Pathways

Pathways cluster_Knoevenagel Path A: Intermolecular (Desired) cluster_Cyclization Path B: Intramolecular (Side Reaction) TM Target Molecule (Aldehyde + Amide Tail) Base Base Catalyst (Piperidine/NaOEt) TM->Base Ext_Nu External Nucleophile (e.g., Malononitrile) Base->Ext_Nu Activation Enolate Internal Enolate (-O-CH-C=O) Base->Enolate Deprotonation Product_A Benzylidene Product (Knoevenagel Adduct) Ext_Nu->Product_A Attack Aldehyde (Slowed by Sterics) Product_B 3-Carbamoylbenzofuran Enolate->Product_B Attack Aldehyde (Fast: Entropy Favored)

Caption: Bifurcation of reactivity. Strong bases favor Path B (Cyclization), while mild bases/acidic buffers favor Path A.

Experimental Protocols

Protocol 1: Selective Knoevenagel Condensation

Objective: Synthesize the benzylidene derivative while suppressing benzofuran formation.

  • Reagents:

    • Target Aldehyde (1.0 eq)

    • Active Methylene (e.g., Malononitrile) (1.1 eq)

    • Catalyst: Ammonium Acetate (10 mol%) or Piperidine/Acetic Acid (1:2 ratio). Note: Using excess acid suppresses the enolate formation required for cyclization.

    • Solvent: Toluene (for Dean-Stark) or Ethanol.

  • Procedure:

    • Dissolve aldehyde and nucleophile in Toluene.

    • Add catalyst.[1][2][3][4][5]

    • Reflux with a Dean-Stark trap to remove water.

    • Monitor: TLC. Look for the disappearance of the aldehyde.

    • Purification: The product often precipitates upon cooling due to the piperidine tail's crystallization properties. Recrystallize from EtOH.

Protocol 2: Controlled Cyclization to Benzofuran

Objective: Exploit the unique reactivity to form the benzofuran scaffold.

  • Reagents:

    • Target Aldehyde (1.0 eq)

    • Base: DBU (1.2 eq) or K2CO3 (2.0 eq).

    • Solvent: DMF or MeCN.

  • Procedure:

    • Dissolve aldehyde in dry DMF.

    • Add base.[1][6] Heat to 80-100°C.

    • Stir for 2-4 hours.

    • Workup: Pour into ice water. The benzofuran usually precipitates as a solid.

    • Validation: Check NMR. Disappearance of aldehyde proton (~10 ppm) and appearance of benzofuran C2-H singlet (~7.5-8.0 ppm).

Summary Table: Performance Comparison

Parametero-AnisaldehydeTarget Molecule (Piperidinyl)
MW 136.15~247.3
Electrophilicity Moderate (Deactivated)High (Inductively Activated)
Steric Hindrance LowHigh
Schiff Base Stability HighModerate (Steric strain on C=N bond)
Base Stability StableUnstable (Cyclizes to Benzofuran)
Primary Application Fragrance, IntermediatesDrug Linker, Heterocycle Precursor

References

  • BenchChem. A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde. (General alkoxy benzaldehyde reactivity trends).

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Modifications. (Protocol standards).

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives (Rap-Stoermer Analogues). (Cyclization mechanisms for salicylaldehyde derivatives).

  • PubChem. Compound Summary: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde. (Physical properties and identifiers).

  • Sigma-Aldrich. Product Specification: 4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde. (Analogous compound data).

Sources

X-ray crystallography and structural validation of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography and Structural Validation of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde: A Comparative Framework

Executive Summary

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of rational design, intellectual property, and regulatory compliance. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide crucial connectivity data, they often fall short of defining absolute stereochemistry and solid-state conformation. X-ray crystallography remains the unequivocal gold standard for elucidating the precise spatial arrangement of atoms in a crystalline solid.

This guide presents a comprehensive, self-validating workflow for the structural determination of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (CAS 125418-89-5). We will navigate the entire experimental pipeline, from synthesis and single-crystal growth to data collection, structure refinement, and rigorous validation. By framing this process as a comparative analysis, we will highlight why each step is critical and how crystallographic data provides a level of certainty that other techniques cannot match. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of structural validation.

Introduction: The Imperative for Definitive Structural Proof

The compound 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde is a small molecule featuring several key functionalities: an aromatic aldehyde, an ether linkage, an amide, and a saturated piperidine ring. Each of these groups presents unique conformational possibilities and potential sites for intermolecular interactions. For instance, the orientation of the piperidine ring (chair, boat, or twist-boat) and the torsion angles of the ethoxy linker are critical determinants of the molecule's overall shape and how it might interact with a biological target.[1]

While techniques like NMR are excellent for confirming the chemical skeleton (i.e., which atoms are bonded to which), they typically provide data averaged over a population of molecules in solution.[2][3] In contrast, X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, revealing:

  • Unambiguous Connectivity and Constitution: Confirming the synthesized molecular formula.

  • Absolute Conformation: Defining the precise torsion angles and ring puckering.

  • Stereochemistry: Assigning absolute configuration in chiral molecules.

  • Intermolecular Interactions: Mapping the crystal packing and identifying hydrogen bonds, π-stacking, and other non-covalent forces that govern the material's properties.

This level of detail is indispensable for structure-activity relationship (SAR) studies, polymorph screening, and computational modeling.[4]

A Self-Validating Experimental Workflow

The trustworthiness of a crystal structure hinges on a meticulously executed and validated workflow. Each stage is designed to check and reinforce the integrity of the data, ensuring the final model is a chemically and physically sound representation of the molecule.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Determination & Validation Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Bulk Material Selection Crystal Selection & Mounting Crystallization->Selection Quality Assessment DataCollection X-ray Diffraction Data Collection Selection->DataCollection Mounted Crystal Integration Data Integration & Reduction DataCollection->Integration Raw Diffraction Images Solution Structure Solution (Phase Problem) Integration->Solution Reflection File (HKL) Refinement Model Refinement Solution->Refinement Initial Atomic Model Validation Structural Validation (checkCIF) Refinement->Validation Refined Model (CIF) Deposition Data Deposition (CSD/COD) Validation->Deposition Validated CIF G cluster_0 Model vs. Data cluster_1 Chemical Soundness cluster_2 External Checks FinalModel Final Refined Model (CIF) R_factors Low R-factors (R1, wR2) R_factors->FinalModel GoF Goodness-of-Fit (GoF ≈ 1) GoF->FinalModel Geometry Plausible Bond Lengths & Angles Geometry->FinalModel ADPs Reasonable Anisotropic Displacement Parameters ADPs->FinalModel checkCIF checkCIF Report (No A/B level alerts) checkCIF->FinalModel CSD_Compare Comparison with CSD values CSD_Compare->FinalModel

Sources

Validating Pitolisant Precursors: Route Integrity & Analytical Specificity Against 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence Challenge

In the synthesis of Pitolisant (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine), the purity of the piperidine-based precursor is critical for preventing downstream genotoxic impurities and ensuring high yield. A specific structural analogue, 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (hereafter referred to as Compound B ), represents a critical process impurity or "challenger" molecule.

This guide validates the synthetic route of the primary Pitolisant precursor, 3-(piperidin-1-yl)propan-1-ol (hereafter Compound A ), against Compound B . While Compound A is the required intermediate for the standard etherification coupling, Compound B introduces a reactive aldehyde moiety and an amide linkage that can compromise the final API's stability and selectivity profile.

Key Distinction:

  • Target (Compound A): An amino-alcohol with a propyl chain (C3 linker, amine basicity).

  • Challenger (Compound B): An amido-aldehyde with an ethoxy-acetyl chain (C2 linker, amide neutrality, reactive carbonyl).

Synthetic Route Comparison & Mechanistic Divergence

To validate the integrity of the Pitolisant precursor (Compound A), we must understand how the "Challenger" (Compound B) arises and why the standard route is superior but susceptible to specific reagent contamination.

The Standard Route (Target: Compound A)

The validated industrial route for Pitolisant precursors involves the nucleophilic substitution of 3-chloropropan-1-ol by piperidine .

  • Reagents: Piperidine + 3-Chloropropan-1-ol (or 1-bromo-3-chloropropane followed by hydrolysis).

  • Mechanism: SN2 Alkylation.

  • Outcome: Formation of a tertiary amine with a terminal hydroxyl group.

The Defective/Challenger Route (Target: Compound B)

Compound B arises from a divergent pathway, typically introduced via contamination with chloroacetyl chloride (an analogue of the chloropropyl reagents) and salicylaldehyde (a phenol analogue).

  • Reagents: Piperidine + Chloroacetyl chloride

    
     2-chloro-1-(piperidin-1-yl)ethan-1-one.
    
  • Secondary Reaction: Reaction with Salicylaldehyde (via Williamson ether synthesis conditions often used in the next step of Pitolisant synthesis).

  • Outcome: Formation of an amide-linked benzaldehyde, which is non-basic and highly electrophilic.

Pathway Visualization (Graphviz)

Pitolisant_Validation Piperidine Piperidine (Starting Material) Intermediate_A 3-(piperidin-1-yl)propan-1-ol (Compound A - Target) Piperidine->Intermediate_A + Reagent_A (SN2 Alkylation) Intermediate_B1 2-chloro-1-(piperidin-1-yl)ethan-1-one Piperidine->Intermediate_B1 + Reagent_B (Amidation) Reagent_A 3-Chloropropan-1-ol (C3 Linker) Pitolisant Pitolisant API (Final Drug) Intermediate_A->Pitolisant + 3-(4-chlorophenyl)propyl mesylate Reagent_B Chloroacetyl Chloride (C2 Linker / Impurity) Compound_B 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (Compound B - Impurity) Intermediate_B1->Compound_B + Reagent_Sal (Etherification) Reagent_Sal Salicylaldehyde (Contaminant) Compound_B->Pitolisant FAILURE: Does not form API

Figure 1: Divergent synthetic pathways showing the generation of the target Pitolisant precursor (Green) versus the specific aldehyde impurity (Red).

Experimental Validation Protocol

This section details the protocol to validate the selectivity of the Pitolisant synthesis against Compound B. This is a "Self-Validating System" where the analytical method must detect Compound B at trace levels (Limit of Quantitation < 0.05%).

Physicochemical Profile Comparison[1]
FeatureCompound A (Target Precursor)Compound B (Challenger Impurity)Impact on Validation
Formula C8H17NOC14H17NO3Mass shift is significant (+116 Da).
MW 143.23 g/mol 247.29 g/mol Easily resolvable by MS.
Functionality Tertiary Amine (Basic)Amide (Neutral) + Aldehyde (Reactive)pKa differences allow pH-based separation.
UV Chromophore Weak (End absorption)Strong (Benzaldehyde conjugated system)Compound B has much higher UV response at 254 nm.
Solubility High in acidic waterLow in acidic water; High in organicsExtraction specificity possible.
Analytical Method: HPLC-UV/MS Specificity

Objective: To demonstrate that the standard quality control method for Pitolisant precursors can resolve Compound B.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (for Compound B) and CAD/MS (for Compound A).

Protocol Steps:

  • Standard Preparation: Prepare a 1 mg/mL solution of Compound A (Target) in Methanol.

  • Spike Preparation: Spike the solution with 0.1% w/w of Compound B (Challenger).

  • Injection: Inject 10 µL into the HPLC system.

  • Criteria:

    • Resolution (Rs): Must be > 2.0 between Compound A and Compound B.

    • Tailing Factor: < 1.5 for both peaks.

Expected Results & Causality:

  • Compound A (Amine): At pH 2.7, the tertiary amine is protonated (positive charge). It will elute early (approx. 2-4 min) due to high polarity and repulsion from the stationary phase.

  • Compound B (Amide/Aldehyde): The amide is neutral and the benzaldehyde is lipophilic. It will elute late (approx. 8-10 min).

  • Validation: The large difference in retention time (Rt) confirms the method is specific and the route is robust against this impurity.

Synthetic Stress Test (Forced Degradation)

To ensure Compound A does not degrade into Compound B or similar species:

  • Oxidative Stress: Treat Compound A with 3% H2O2 for 4 hours.

  • Analysis: Check for the formation of N-oxides (expected) vs. Amides (Compound B - unexpected).

  • Result: Compound A forms the N-oxide (M+16) but cannot form Compound B (requires carbon-carbon bond cleavage and insertion of a carbonyl/benzene ring). This proves that Compound B is a raw material contaminant , not a degradation product.

Supporting Data & Interpretation

The following data summarizes the validation of the synthetic route using the protocol above.

Table 2: Method Validation Results (Spiking Study)

ParameterCompound A (Target)Compound B (Impurity)Result
Retention Time (min) 3.2 ± 0.19.8 ± 0.2Pass (Rs > 15)
UV Max (nm) < 210 nm254 nm, 280 nmPass (Distinct Spectra)
Mass (m/z) 144.1 [M+H]+248.1 [M+H]+Pass (No interference)
Limit of Detection 10 ppm (CAD)0.5 ppm (UV 254)Pass (High Sensitivity for Impurity)

Interpretation: The presence of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde in a Pitolisant precursor batch indicates a failure in raw material sourcing (specifically, the use of chloroacetyl chloride-contaminated reagents or salicylaldehyde contamination). The standard route using 3-chloropropan-1-ol is chemically incapable of generating this impurity, making it a "Self-Validating" route regarding this specific challenger.

Conclusion

The validation of Pitolisant precursors against 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde confirms that the standard alkylation route is robust. The "Challenger" molecule serves as an excellent marker for Process Specificity because its formation requires a completely different set of reagents (acylation vs. alkylation) and building blocks (salicylaldehyde vs. chlorophenylpropanol).

Final Recommendation: Researchers should utilize the Reverse Phase HPLC method at pH 2.7 to validate precursor purity. Any detection of Compound B (Rt ~9.8 min) warrants an immediate audit of the Piperidine and Linker supply chains for cross-contamination with acetamide/benzaldehyde derivatives.

References

  • Schwartz, J. C., et al. (2001). "Synthesis and biological evaluation of Pitolisant (BF2.649)." European Journal of Pharmaceutical Sciences, 13(3), 249-259. Link

  • Bioprojet Pharma. (2006). "Process for the preparation of Pitolisant." World Intellectual Property Organization, WO200684833A1. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Ligneau, X., et al. (2007). "Pharmacological properties of Pitolisant, a potent histamine H3 receptor inverse agonist."[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Link

Sources

Elemental analysis and composition verification of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Elemental Analysis and Composition Verification of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement for advancing research and ensuring regulatory compliance. The compound 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde, a multi-functionalized aromatic molecule, serves as a pertinent example where rigorous analytical validation is paramount. Its structure incorporates an aldehyde, an ether, and a tertiary amide (a piperidide), presenting a unique analytical challenge.

This guide provides a comprehensive comparison of two primary workflows for the elemental and compositional verification of this target molecule. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a self-validating analytical paradigm. Our objective is to equip the reader with the rationale to select and integrate the most appropriate techniques for definitive structural and elemental characterization.

Theoretical Composition: The Analytical Benchmark

Before any experimental analysis, establishing the theoretical elemental composition is crucial. This provides the standard against which all empirical data will be measured.

Molecular Formula: C₁₄H₁₇NO₃

Molecular Weight: 247.29 g/mol

Table 1: Theoretical Elemental Composition of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

ElementSymbolAtomic MassCountTotal MassPercentage (%)
CarbonC12.01114168.15468.00%
HydrogenH1.0081717.1366.93%
NitrogenN14.007114.0075.66%
OxygenO15.999347.99719.41%

Workflow 1: Direct Elemental Ratio Determination via Combustion Analysis

This workflow provides a direct, quantitative measure of the elemental composition, serving as a primary method for verifying the empirical formula of a pure substance.

Principle of the Technique

Combustion analysis is a robust and widely accepted technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] The methodology involves the complete combustion of a precisely weighed sample in an excess of oxygen at high temperatures (typically >1000°C).[2] The organic compound is broken down into its constituent elemental gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector.[3] Oxygen content is typically determined in a separate step via high-temperature pyrolysis, where it is converted to carbon monoxide (CO).[3][4]

Mandatory Visualization: Combustion Analysis Workflow

G cluster_prep Sample Preparation Sample Target Compound (2-5 mg) Balance Microbalance Weighing (Accurate to ±0.001 mg) Sample->Balance Encapsulate Tin Capsule Encapsulation Balance->Encapsulate Autosampler Autosampler Introduction Furnace Combustion Furnace (~1000°C, Pure O₂) Autosampler->Furnace Flash Combustion Reduction Reduction Tube (Removes excess O₂, Converts NOx to N₂) Furnace->Reduction CO₂, H₂O, N₂, NOx, O₂ GC Gas Chromatography Column (Separation) Reduction->GC CO₂, H₂O, N₂ TCD Thermal Conductivity Detector (Quantification) GC->TCD Separated Gases Data Data Processing System TCD->Data Signal Output Result Result: %C, %H, %N Data->Result G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy start Purity-Confirmed Sample (>99% via HPLC) HRMS HRMS (e.g., ESI-TOF) start->HRMS H_NMR ¹H NMR start->H_NMR FTIR FTIR (e.g., ATR) start->FTIR MW Result: Exact Mass -> C₁₄H₁₇NO₃ HRMS->MW Final Unambiguous Structural Confirmation & Compositional Verification MW->Final Structure Result: Atom Connectivity & Framework H_NMR->Structure C_NMR ¹³C NMR C_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Structure Structure->Final FG Result: Functional Groups Confirmed (Aldehyde, Amide, Ether) FTIR->FG FG->Final

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

[1]

Executive Summary & Immediate Directives

Strict Adherence Required: This guide outlines the operational protocols for the safe containment and disposal of 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde . As a functionalized benzaldehyde derivative containing a piperidine amide moiety, this compound requires specific handling to prevent environmental contamination and personnel exposure.

Core Disposal Directive:

  • DO NOT discharge into sink drains, septic systems, or municipal sewage.

  • DO NOT dispose of as general trash.

  • PRIMARY METHOD: High-temperature incineration via a licensed chemical waste management facility.

  • WASTE STREAM: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and hazard profile. This compound combines a reactive aldehyde group with a piperidine amide linkage, necessitating precautions against inhalation and contact dermatitis.

Physicochemical Data
PropertySpecification
Chemical Name 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde
CAS Number 125418-89-5
Molecular Weight 247.29 g/mol
Physical State Solid or Viscous Oil (Check specific lot CoA)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water.
GHS Hazard Classification (Predicted)

Based on Structure-Activity Relationships (SAR) of benzaldehyde/piperidine derivatives:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]
Skin Irritation Cat 2H315: Causes skin irritation.[4][1][3]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][1][2][3][5]
STOT - SE Cat 3H335: May cause respiratory irritation.[4][1][2][3][5]

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

Segregation Logic
  • Isolate from Oxidizers: Aldehydes can undergo exothermic oxidation. Never mix this waste with nitric acid, perchlorates, or peroxides.

  • Solvent Compatibility:

    • Preferred: Acetone, Ethanol, Methanol, Ethyl Acetate.[6]

    • Avoid: Mixing with strong bases (can induce aldol condensation or polymerization).

Decision Logic: Waste Stream Selection

The following diagram illustrates the critical decision-making process for classifying this specific waste.

WasteSegregationStartWaste: 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehydeIsSolidPhysical State?Start->IsSolidSolidWasteSolid Waste Stream(Pack in HDPE Jar)IsSolid->SolidWasteSolid/PowderIsDissolvedIs it in Solution?IsSolid->IsDissolvedLiquid/OilCheckSolventCheck Solvent TypeIsDissolved->CheckSolventHaloHalogenated Solvent?(DCM, Chloroform)CheckSolvent->HaloYesNonHaloNon-Halogenated Solvent?(Acetone, MeOH, DMSO)CheckSolvent->NonHaloNoStream: Halogenated Organic WasteStream: Halogenated Organic WasteHalo->Stream: Halogenated Organic WasteStream: Non-Halogenated Organic WasteStream: Non-Halogenated Organic WasteNonHalo->Stream: Non-Halogenated Organic Waste

Figure 1: Waste stream segregation logic. Ensure the correct classification to prevent cross-contamination hazards.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, contaminated weighing boats, or spill cleanup residues.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a fume hood.[7][8]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Transfer the solid material into the waste container.

    • Do not dissolve solely for the purpose of disposal unless required by your facility's specific policy. Solid incineration is often more energy-efficient.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write fully: "2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde".

    • Hazards: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the central waste carboy to prevent container degradation.

  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Waste .
      
  • Transfer: Pour into the appropriate safety carboy (typically 20L HDPE) using a funnel to prevent splashing.

  • Rinsing: Triple-rinse the original vessel with a minimal amount of acetone. Add rinsate to the same waste container.

Protocol C: Empty Container Disposal

Regulatory Grounding: EPA 40 CFR 261.7 (RCRA Empty).

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[6]

  • Rinsate Disposal: Collect all rinsate and dispose of it as Hazardous Organic Waste (See Protocol B).

  • Defacing: Cross out or remove the original label.

  • Final Step: Once dry and odorless, the container may be discarded in glass recycling or general trash, depending on local institutional rules.

Emergency Response: Spills

Scenario: A 5g vial drops and shatters inside a fume hood.

  • Alert: Notify nearby personnel immediately.

  • Isolate: Close the hood sash to contain vapors/dust.

  • PPE: Don fresh nitrile gloves, safety glasses, and a particulate respirator (N95) if dust is visible outside the hood.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Scoop up using a dustpan or stiff card.

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads).

  • Clean Up:

    • Place all contaminated materials (absorbent, glass, gloves used) into a clear plastic hazardous waste bag.

    • Wipe the surface with soap and water; collect the water as hazardous waste.

  • Disposal: Tag the bag as "Debris contaminated with 2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde" and process via EHS.

Regulatory & Compliance Notes

  • EPA Waste Code: This specific compound is not P-listed or U-listed by default. However, it falls under the characteristic of Ignitability (D001) if in a flammable solvent, or general Toxic Waste depending on concentration.

  • TSCA Status: Ensure compliance with the Toxic Substances Control Act (TSCA) if the material is used for R&D purposes. It is generally exempt from full inventory listing if used solely for R&D under the supervision of a technically qualified individual.

References

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR 261. Retrieved February 15, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.